Dp44mT
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dipyridin-2-ylmethylideneamino)-1,1-dimethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S/c1-19(2)14(20)18-17-13(11-7-3-5-9-15-11)12-8-4-6-10-16-12/h3-10H,1-2H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIGRNRXCAMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438322 | |
| Record name | Dp44mT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152095-12-0 | |
| Record name | Dp44mT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 152095-12-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Dp44mT in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has demonstrated potent and selective anti-tumor activity in a wide range of cancer cell lines and preclinical models. Its mechanism of action is multifaceted, extending beyond simple iron deprivation. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its cytotoxic effects on cancer cells, focusing on its interaction with metal ions, induction of oxidative stress, lysosomal disruption, and modulation of key signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in the study and development of novel cancer therapeutics.
Metal Ion Chelation and Redox Cycling: The Central Axis of this compound Activity
The primary mechanism of this compound's anti-cancer activity revolves around its ability to bind essential metal ions, particularly iron (Fe) and copper (Cu), forming redox-active complexes. Cancer cells have a heightened requirement for these metals to sustain their rapid proliferation and metabolic activity, making them particularly vulnerable to metal-chelating agents.[1]
Upon entering a cancer cell, the lipophilic this compound molecule can readily cross cellular membranes. Inside the cell, it avidly binds to intracellular iron and copper, forming this compound-metal complexes. These complexes, particularly the Cu[this compound] complex, are redox-active and can participate in futile redox cycling.[1] This process involves the repeated reduction and oxidation of the metal ion within the complex, leading to the continuous generation of cytotoxic reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[1] The excessive production of ROS overwhelms the antioxidant capacity of the cancer cell, leading to widespread oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways.[2]
Lysosomal Targeting and Membrane Permeabilization (LMP)
A key and selective feature of this compound's mechanism is its accumulation within lysosomes. Due to its chemical properties, this compound becomes protonated and trapped within the acidic environment of lysosomes.[1] This lysosomal accumulation is further enhanced in multidrug-resistant cancer cells that overexpress P-glycoprotein (Pgp), as this compound is a substrate for this efflux pump, which paradoxically transports it into lysosomes.
Once concentrated in the lysosomes, this compound chelates lysosomal iron and copper, forming the aforementioned redox-active complexes. The localized and intense generation of ROS within this organelle leads to lysosomal membrane permeabilization (LMP).[1][3] LMP results in the leakage of lysosomal hydrolases, such as cathepsins, into the cytosol.[1] These proteases can then cleave various cellular substrates, including the pro-apoptotic protein Bid, leading to the activation of the mitochondrial pathway of apoptosis.[1]
Induction of Apoptosis and Cell Cycle Arrest
This compound is a potent inducer of apoptosis in cancer cells. The release of cathepsins from permeabilized lysosomes is a key initiating event. Cytosolic cathepsins can cleave Bid to truncated Bid (tBid), which then translocates to the mitochondria and promotes the oligomerization of Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1][4] this compound has been shown to induce the activation of caspase-3 and caspase-9.[5][6]
In addition to apoptosis, this compound causes cell cycle arrest, primarily at the G1/S phase transition.[4][7] This arrest is attributed to the depletion of iron, which is an essential cofactor for ribonucleotide reductase, a key enzyme in DNA synthesis. By inhibiting this enzyme, this compound halts DNA replication and prevents cells from progressing through the S phase.[8] Furthermore, this compound has been reported to modulate the expression of cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases.[1]
Modulation of Key Signaling Pathways
This compound's cytotoxic effects are mediated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and stress responses.
DNA Damage Response (DDR) Pathway
The generation of ROS by this compound-metal complexes induces significant DNA damage, including double-strand breaks. This activates the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM (Ataxia Telangiectasia Mutated) and the checkpoint kinases Chk1 and Chk2, are phosphorylated and activated.[7] A downstream marker of this compound-induced DNA damage is the phosphorylation of histone H2A.X (γH2A.X).[6] The activation of the DDR pathway contributes to the observed cell cycle arrest and can also trigger apoptosis if the DNA damage is too extensive to be repaired.
AMPK and mTOR Signaling
This compound has been shown to activate the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] This activation is likely a consequence of the cellular stress induced by iron depletion and ROS production. Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key promoter of cell growth and proliferation.[6][10] Inhibition of mTORC1 signaling by this compound contributes to its anti-proliferative effects and can also induce autophagy.
Autophagy
This compound has a dual effect on autophagy. It can induce the initiation of autophagy, likely as a pro-survival response to cellular stress.[11][12] However, the this compound-induced lysosomal membrane permeabilization impairs the fusion of autophagosomes with lysosomes, thereby blocking the final degradation step of autophagy.[11][12] This blockage of autophagic flux can lead to the accumulation of autophagosomes and contribute to cell death.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| HL-60 | Leukemia | 2 | 72 |
| MCF-7 | Breast Cancer | 9 | 72 |
| HCT116 | Colon Cancer | 6 | 72 |
| MDA-MB-231 | Breast Cancer | ~100 | 72 |
| U87 | Glioblastoma | <100 | 24-72 |
| U251 | Glioblastoma | <100 | 24-72 |
| HT29 | Colorectal Cancer | >1000 | 24-72 |
| NB4 | Promyelocytic Leukemia | Induces G1/S arrest at 500-2500 | - |
Note: IC50 values can vary depending on the specific experimental conditions.[4][7][8]
Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | Effect |
| MDA-MB-231 | 20-100 nM this compound for 48h | Dose-dependent G1 cell cycle arrest |
| NB4 | 0.5-2.5 µM this compound | G1/S arrest |
| NB4 | Dose- and time-dependent | Induction of apoptosis |
| Multiple Leukemia and Myeloma lines | - | Induction of apoptosis |
Experimental Protocols
Western Blot Analysis of Protein Expression
-
Cell Lysis:
-
Treat cancer cells with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (Antibodies for key proteins include: p-ATM, p-Chk1, p-Chk2, γH2A.X, cleaved caspase-3, cleaved PARP, p-AMPK, p-mTOR, LC3B, p62, and β-actin as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation:
-
Culture and treat cells with this compound as required.
-
Harvest cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Treat cells with this compound to induce apoptosis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Acridine Orange Staining for Lysosomal Membrane Permeability
-
Staining:
-
Incubate live cells with acridine orange (AO) solution (e.g., 5 µg/mL) for 15-30 minutes at 37°C.
-
-
Treatment:
-
Wash the cells with PBS and then treat with this compound for the desired time.
-
-
Imaging/Analysis:
-
Visualize the cells using a fluorescence microscope. In healthy cells, AO accumulates in intact lysosomes, emitting red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence.
-
Alternatively, quantify the red and green fluorescence intensity using a flow cytometer or a microplate reader. A decrease in the red/green fluorescence ratio indicates LMP.
-
Visualizations
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. antpublisher.com [antpublisher.com]
- 7. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Dp44mT in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has demonstrated potent and selective anti-tumor activity. Its mechanism of action is multifaceted, but a primary pathway for its efficacy in cancer therapeutics is the induction of apoptosis in tumor cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound triggers programmed cell death, supported by quantitative data and detailed experimental protocols. The signaling cascades, from lysosomal disruption to the activation of the mitochondrial apoptotic pathway, are elucidated through diagrams and structured data presentations to serve as a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects through a unique mechanism that leverages the distinct physiology of cancer cells, particularly their high metabolic rate and demand for iron and copper.[1] The primary sequence of events involves the compound's accumulation in lysosomes, the formation of redox-active metal complexes, generation of reactive oxygen species (ROS), and subsequent lysosomal membrane permeabilization (LMP), which initiates a cascade of events culminating in apoptosis.[2][3]
Lysosomal Sequestration and Bioactivation
Due to its lipophilic nature, this compound readily crosses the plasma membrane.[1] Once inside the acidic environment of the lysosomes (pH ~4.5-5.0), this compound becomes protonated and trapped.[1] Within this organelle, this compound chelates transition metals, particularly copper, to form the redox-active complex, Cu[this compound].[1] This complex is significantly more cytotoxic than the iron-Dp44mT complex or this compound alone.[1]
Generation of Reactive Oxygen Species (ROS) and Lysosomal Membrane Permeabilization (LMP)
The Cu[this compound] complex participates in redox cycling, leading to the generation of highly damaging reactive oxygen species (ROS), such as hydroxyl radicals.[3] This surge in ROS induces oxidative stress within the lysosome, leading to lipid peroxidation and ultimately, lysosomal membrane permeabilization (LMP).[1][3]
Initiation of the Apoptotic Cascade
LMP results in the release of lysosomal proteases, such as cathepsins, into the cytosol.[2] Cytosolic cathepsins cleave the pro-apoptotic Bcl-2 family protein Bid into its truncated form, tBid.[1] tBid then translocates to the mitochondria, promoting the oligomerization of Bax and Bak.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to the execution of apoptosis.[1][4]
Signaling Pathways in this compound-Induced Apoptosis
The signaling cascade initiated by this compound is a complex process involving multiple cellular compartments and protein families. The following diagrams, generated using the DOT language, illustrate the key pathways.
This compound-Induced Lysosomal-Mitochondrial Apoptosis Pathway
Caption: this compound-induced lysosomal-mitochondrial apoptosis pathway.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key findings from multiple studies.
Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| MDA-MB-231 | Breast Cancer | ~100 | 72 |
| U87 | Glioma | <100 | 24-72 |
| U251 | Glioma | <100 | 24-72 |
| MCF7 | Breast Cancer | >1000 | 24-72 |
| HT29 | Colorectal Cancer | >1000 | 24-72 |
| SW480 | Colorectal Cancer | N/A | N/A |
| HT-29 | Colorectal Cancer | N/A | N/A |
Data compiled from multiple sources.[5][6] Note: IC50 values can vary depending on the specific experimental conditions.
Dose-Dependent Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (%) | Incubation Time (h) |
| SW480 | 2.5 | Increased vs Control | 24 |
| SW480 | 5 | Further Increased | 24 |
| SW480 | 10 | Significant Increase | 24 |
| HT-29 | 2.5 | Increased vs Control | 24 |
| HT-29 | 5 | Further Increased | 24 |
| HT-29 | 10 | Significant Increase | 24 |
| MDA-MB-231 | 0.02 | 2-4% (sub-G1) | 48 |
| MDA-MB-231 | 0.1 | 2-4% (sub-G1) | 48 |
Data from studies on colorectal and breast cancer cells.[5][7]
Effect of this compound on Apoptotic Protein Expression
| Cell Line | Treatment | Bax Expression | Bcl-2 Expression | Caspase-3 Activation |
| SK-N-MC | Cu[this compound] (5 µM, 24h) | Increased | Decreased | Increased |
| Multiple | This compound | Increased | Decreased | Increased |
Qualitative and quantitative changes observed in neuroblastoma and other cancer cells.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section provides step-by-step protocols for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis of Apoptotic Proteins
Objective: To detect changes in the expression of key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-3) following this compound treatment.
Materials:
-
Cancer cell line of interest treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Experimental and Logical Workflow
The investigation of this compound's pro-apoptotic effects typically follows a structured workflow, from initial cytotoxicity screening to detailed mechanistic studies.
Caption: A typical experimental workflow for investigating this compound-induced apoptosis.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in a range of tumor cells. Its unique mechanism of action, initiated by lysosomal accumulation and copper-mediated ROS production, offers a selective approach to target cancer cells. This technical guide provides a comprehensive overview of the signaling pathways, quantitative effects, and experimental methodologies associated with this compound-induced apoptosis. This information is intended to be a valuable resource for researchers and professionals working towards the development of novel and effective cancer therapies. Further investigation into the intricate details of these pathways will continue to enhance our understanding and utilization of this compound and similar compounds in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro [pubmed.ncbi.nlm.nih.gov]
- 7. antpublisher.com [antpublisher.com]
The Antitumor Activity of Dp44mT: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator that has demonstrated potent and selective antitumor activity in a variety of cancer models. Its multifaceted mechanism of action, which extends beyond simple iron deprivation, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides an in-depth overview of the antitumor activity of this compound, focusing on its core mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its effects.
Core Mechanisms of Antitumor Activity
The antitumor efficacy of this compound is not attributed to a single mode of action but rather a combination of interconnected cellular insults. These primarily include:
-
Metal Ion Chelation and Redox Cycling: this compound avidly binds to intracellular iron and copper.[1][2] The resulting metal-Dp44mT complexes, particularly the copper complex (Cu[this compound]), are redox-active.[2][3] This redox cycling generates reactive oxygen species (ROS), leading to significant oxidative stress and subsequent cellular damage.[2]
-
Lysosomal Disruption and Apoptosis Induction: A key and selective mechanism of this compound is its accumulation within lysosomes.[2] Due to its ionization properties, this compound becomes trapped in the acidic environment of lysosomes.[1] Here, it forms redox-active complexes with copper, leading to lysosomal membrane permeabilization (LMP).[1][3] The rupture of lysosomes releases cathepsins and other hydrolytic enzymes into the cytosol, triggering the intrinsic apoptotic pathway.[3] This process involves the cleavage of the pro-apoptotic protein Bid, leading to mitochondrial dysfunction and caspase activation.[3]
-
Inhibition of Topoisomerase IIα: this compound has been shown to selectively inhibit topoisomerase IIα, an essential enzyme for DNA replication and chromosome segregation.[4][5] This inhibition leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response and contributing to cell cycle arrest and apoptosis.[4][5] However, it is worth noting that some studies have presented conflicting evidence regarding the direct inhibition of topoisomerase IIα by this compound, suggesting this mechanism may be cell-type specific or dependent on experimental conditions.[6][7]
-
Modulation of Key Signaling Pathways: this compound influences several critical signaling pathways that govern cell growth, proliferation, and survival.
-
mTOR Pathway: this compound has been shown to inhibit the mTOR signaling pathway, a central regulator of cell growth and metabolism.[8][9] This inhibition is, at least in part, mediated by the activation of AMPK.[9]
-
AMPK Pathway: this compound activates the AMP-activated protein kinase (AMPK), a cellular energy sensor.[2][10] AMPK activation can lead to the inhibition of anabolic processes and the induction of catabolic processes like autophagy, contributing to the energy stress and subsequent death of cancer cells.[10]
-
AKT, ERK, and TGF-β Pathways: this compound can modulate the activity of the pro-survival AKT and ERK pathways, as well as the TGF-β signaling pathway, often through the upregulation of the metastasis suppressor N-myc downstream-regulated gene 1 (NDRG1).[11][12]
-
-
Induction of Cell Cycle Arrest and Apoptosis: this compound effectively induces cell cycle arrest, primarily at the G1/S phase transition, in various cancer cell lines.[13][14] This is consistent with its role as an iron chelator, as iron is crucial for the activity of ribonucleotide reductase, an enzyme essential for DNA synthesis. Furthermore, as described above, this compound is a potent inducer of apoptosis through multiple mechanisms.[13][14][15]
-
Autophagy Modulation: this compound has a dual effect on autophagy. It initially induces the formation of autophagosomes, but it also impairs the fusion of autophagosomes with lysosomes due to its disruptive effects on lysosomal integrity.[16] This leads to an accumulation of autophagosomes and a failure of the autophagic flux, which can contribute to cell death.[16]
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay |
| HL-60 | Promyelocytic Leukemia | 2 - 9 | 72 | MTT |
| MCF-7 | Breast Cancer | 2 - 9 | 72 | MTT |
| HCT116 | Colorectal Carcinoma | 2 - 9 | 72 | MTT |
| U87 | Glioblastoma | < 100 | 24 - 72 | Cell Viability |
| U251 | Glioblastoma | < 100 | 24 - 72 | Cell Viability |
| HT29 | Colorectal Adenocarcinoma | > 1000 | 24 - 72 | Cell Viability |
| MDA-MB-231 | Breast Cancer | ~100 | Not Specified | Sulforhodamine B |
| H9c2 | Rat Cardiomyoblasts (Non-cancer) | 124 ± 49 | 72 | MTT |
| 3T3 | Mouse Fibroblasts (Non-cancer) | 157 ± 51 | 72 | MTT |
| MCF-12A | Mammary Epithelial (Non-cancer) | > 10,000 | Not Specified | Sulforhodamine B |
Data compiled from multiple sources.[1][13][17]
Table 2: Apoptosis Induction by this compound in Colorectal Cancer Cells
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |
| SW480 | 2.5 | Significantly increased vs. control |
| SW480 | 5 | Significantly increased vs. 2.5 µM |
| SW480 | 10 | Significantly increased vs. 5 µM |
| HT-29 | 2.5 | Significantly increased vs. control |
| HT-29 | 5 | Significantly increased vs. 2.5 µM |
| HT-29 | 10 | Significantly increased vs. 5 µM |
Data is presented qualitatively as "significantly increased" as the exact percentages were not provided in the abstract.[3][15]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.[13]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.[3][15]
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1][14]
Western Blot Analysis
Objective: To assess the effect of this compound on the expression and phosphorylation of specific proteins in signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-mTOR, p-AMPK, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[8][11][18]
Lysosomal Membrane Permeability (LMP) Assay (Acridine Orange Staining)
Objective: To assess the integrity of the lysosomal membrane after this compound treatment.
Methodology:
-
Cell Staining: Incubate cells with Acridine Orange (AO), a lysosomotropic dye that fluoresces red in intact acidic lysosomes and green in the cytoplasm and nucleus.
-
Drug Treatment: Treat the AO-loaded cells with this compound for a specific time.
-
Microscopy/Flow Cytometry: Observe the cells under a fluorescence microscope or analyze them by flow cytometry.
-
Analysis: A decrease in red fluorescence and an increase in green fluorescence indicate a loss of the lysosomal pH gradient and LMP.[19][20][21]
Signaling Pathways and Visualizations
This compound-Induced Lysosomal Apoptosis Pathway
Caption: this compound induces lysosomal membrane permeabilization and apoptosis.
This compound's Effect on mTOR and AMPK Signaling
Caption: this compound modulates the AMPK and mTORC1 signaling pathways.
This compound and Topoisomerase IIα Inhibition
Caption: this compound inhibits Topoisomerase IIα, leading to DNA damage.
Conclusion
This compound is a promising antitumor agent with a complex and potent mechanism of action. Its ability to chelate essential metal ions, generate ROS, disrupt lysosomes, inhibit topoisomerase IIα, and modulate critical cell signaling pathways culminates in the effective induction of cell cycle arrest and apoptosis in a wide range of cancer cells. The selective accumulation of this compound in lysosomes provides a potential therapeutic window, offering enhanced toxicity towards cancer cells while sparing normal cells. The data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs in the fight against cancer. Further in vivo studies and clinical trials are warranted to fully evaluate its efficacy and safety profile in a clinical setting.
References
- 1. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway | Fu | Aging Pathobiology and Therapeutics [antpublisher.com]
- 4. This compound, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The iron chelator this compound causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer thiosemicarbazones this compound and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer thiosemicarbazones this compound and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiating the cellular targeting and anti-tumor activity of this compound via binding to human serum albumin: two saturable mechanisms of this compound uptake by cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound targets the AKT, TGF-β and ERK pathways via the metastasis suppressor NDRG1 in normal prostate epithelial cells and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antpublisher.com [antpublisher.com]
- 16. Biomimetic this compound-nanoparticles selectively induce apoptosis in Cu-loaded glioblastoma resulting in potent growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
- 19. researchgate.net [researchgate.net]
- 20. Lysosomal Membrane Permeability (LMP) assay [protocols.io]
- 21. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Redox Engine: A Technical Guide to the Activity of Dp44mT Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The novel thiosemicarbazone, Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), has emerged as a promising anti-cancer agent due to its potent and selective activity against various tumor types. A critical aspect of its mechanism of action lies in the redox activity of its metal complexes, particularly with iron (Fe) and copper (Cu). This technical guide provides an in-depth exploration of the redox-driven processes that underpin the therapeutic potential of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling pathways involved.
Redox Activity and Generation of Reactive Oxygen Species (ROS)
The anti-tumor activity of this compound is intrinsically linked to its ability to form redox-active complexes with cellular metals like iron and copper.[1][2] These complexes participate in redox cycling, leading to the generation of cytotoxic reactive oxygen species (ROS), such as the highly reactive hydroxyl radical.[3][4]
The copper complex of this compound, in particular, exhibits pronounced redox activity.[1][5] Studies have shown that Cu[this compound] can cause a significant increase in intracellular ROS levels, reaching up to 273% of that found in control cells after a short incubation period.[6] This surge in oxidative stress is a key driver of the subsequent cellular damage and apoptosis. The redox activity of the iron complex of this compound has also been confirmed through techniques like electron paramagnetic resonance (EPR), demonstrating its capacity to generate hydroxyl radicals.[3]
Quantitative Data Summary
To facilitate a comparative analysis of the efficacy of this compound and its metal complexes, the following tables summarize key quantitative data from various studies.
Table 1: Cytotoxicity (IC50 Values) of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HL-60 | Leukemia | 2 - 9 | [1] |
| MCF-7 | Breast Cancer | ~100 | [7] |
| HCT116 | Colon Cancer | 2 - 9 | [1] |
| U87 | Glioblastoma | <100 | [8] |
| U251 | Glioblastoma | <100 | [8] |
| DMS-53 | Lung Carcinoma | 40 | [9] |
| KB3-1 | Epidermoid Carcinoma | 530 | [9] |
| KB-V1 | Vinblastine-resistant Epidermoid Carcinoma | 90 | [9] |
| 143B | Osteosarcoma | 625 - 40,000 (concentration range) | [10] |
Table 2: Redox Potentials of this compound Metal Complexes
| Complex | Redox Couple | Potential (mV vs NHE) | Reference |
| [Fe(this compound)2]+ | Fe(III/II) | +166 | [11] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the redox activity of this compound metal complexes.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCF-DA)
This assay is widely used to quantify intracellular ROS levels. H2DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells of interest
-
This compound and its metal complexes
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCF-DA) stock solution (e.g., 20 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol red
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer (Ex/Em = ~485/535 nm)
Protocol for Adherent Cells:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Wash the cells once with warm PBS.
-
Prepare a working solution of H2DCF-DA (typically 10-50 µM) in serum-free cell culture medium or PBS.
-
Add the H2DCF-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells once with warm PBS.
-
Add the this compound or metal complex treatment solutions (prepared in cell culture medium) to the wells. Include appropriate controls (untreated cells, vehicle control, positive control like H2O2).
-
Incubate for the desired time period.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Protocol for Suspension Cells:
-
Harvest and wash cells with warm PBS.
-
Resuspend the cells in a working solution of H2DCF-DA (10-50 µM) in serum-free medium at a concentration of approximately 1x106 cells/mL.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells once with warm PBS and resuspend them in fresh medium.
-
Add this compound or metal complex treatments.
-
Incubate for the desired time.
-
Analyze the fluorescence of the cell suspension using a flow cytometer or transfer to a 96-well plate for measurement with a microplate reader.
Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange
Acridine orange is a lysosomotropic fluorescent dye that accumulates in acidic compartments like lysosomes, where it emits red fluorescence. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
Materials:
-
Cells of interest
-
This compound and its metal complexes
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture cells to the desired confluency.
-
Prepare a working solution of Acridine Orange (typically 1-5 µg/mL) in cell culture medium.
-
Incubate the cells with the AO working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh cell culture medium containing the this compound or metal complex treatments.
-
Incubate for the desired time period.
-
Observe the cells under a fluorescence microscope. Healthy cells will show bright red punctate staining in the lysosomes. Cells undergoing LMP will exhibit a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell.
-
For quantitative analysis, the fluorescence can be measured using a flow cytometer, detecting changes in the red and green fluorescence channels.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. It provides information about the redox potentials and electrochemical reactivity of the this compound metal complexes.
Experimental Setup:
-
Potentiostat: An instrument to control the voltage and measure the current.
-
Three-electrode cell:
-
Working electrode: Typically a glassy carbon electrode.
-
Reference electrode: Such as a silver/silver chloride (Ag/AgCl) electrode.
-
Counter (or auxiliary) electrode: A platinum wire.
-
-
Electrolyte solution: A solution containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile or a mixture with water).
-
Analyte: The this compound metal complex of interest dissolved in the electrolyte solution.
General Procedure:
-
The three-electrode cell is assembled with the electrolyte solution.
-
The solution is typically deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent interference from oxygen reduction.
-
The this compound metal complex is added to the cell.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, creating a triangular waveform.
-
The current response is measured as a function of the applied potential, generating a cyclic voltammogram.
-
The resulting plot of current versus potential reveals the characteristic oxidation and reduction peaks of the metal complex, from which the redox potentials can be determined.
Signaling Pathways and Mechanisms of Action
The redox activity of this compound metal complexes triggers a cascade of cellular events, ultimately leading to cancer cell death. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
Lysosomal-Mediated Apoptosis
A primary mechanism of this compound-induced cell death involves the targeting of lysosomes.[1][5] The Cu[this compound] complex, in particular, accumulates in these acidic organelles. Its potent redox activity leads to lysosomal membrane permeabilization (LMP), releasing cathepsins and other hydrolytic enzymes into the cytosol.[5] This triggers the mitochondrial pathway of apoptosis through the cleavage of Bid to tBid, leading to the activation of caspases and subsequent cell death.
Caption: this compound-induced lysosomal-mediated apoptosis.
Modulation of Autophagy
This compound has a dual effect on autophagy, a cellular recycling process. It initially induces autophagosome synthesis.[12] However, the this compound-metal complex-induced LMP prevents the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of autophagy.[12] This blockage of autophagic flux contributes to cellular stress and eventual cell death.
References
- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of autophagy and apoptosis by this compound-mediated activation of AMPK in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. doc.abcam.com [doc.abcam.com]
- 11. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
The Selective Cytotoxicity of Dp44mT in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel thiosemicarbazone, Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), has emerged as a potent and selective anti-cancer agent. Its cytotoxicity is preferentially directed towards cancer cells over normal cells, a characteristic attributed to the unique metabolic demands of malignant tissues, particularly their elevated requirements for iron and copper. This technical guide provides an in-depth exploration of the multifaceted mechanisms underlying the selective anti-tumor activity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
Cancer cells exhibit a heightened dependence on transition metals like iron and copper to sustain their rapid proliferation, angiogenesis, and metastatic processes. This dependency presents a therapeutic window for the development of targeted anti-cancer agents. This compound is a metal chelator that has demonstrated significant efficacy against a broad spectrum of human tumors, both in vitro and in vivo.[1][2][3][4] Its selectivity for cancer cells stems from its ability to form redox-active complexes with intracellular iron and copper, leading to the generation of cytotoxic reactive oxygen species (ROS) and subsequent cell death.[5][6] This document will dissect the core mechanisms of this compound's action, including its role in metal chelation, ROS production, lysosomal disruption, and the modulation of critical cellular signaling pathways.
Quantitative Analysis of this compound Cytotoxicity
The selective cytotoxicity of this compound is evident from its differential half-maximal inhibitory concentration (IC50) values in cancer cell lines compared to non-malignant cells. The following table summarizes the IC50 values of this compound across various cell lines, demonstrating its potent anti-proliferative activity against cancer cells at nanomolar concentrations.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| HL-60 | Human promyelocytic leukemia | 2 ± 0.0 | [2] |
| MCF-7 | Human breast adenocarcinoma | 9 ± 2 | [2] |
| HCT116 | Human colorectal carcinoma | 6 ± 1 | [2] |
| MDA-MB-231 | Human breast adenocarcinoma | ~100 | [3] |
| U87 | Human glioblastoma | <100 | [7] |
| U251 | Human glioblastoma | <100 | [7] |
| 143B | Human osteosarcoma | Not specified, but effective | [4] |
| SW480 | Human colorectal adenocarcinoma | Effective at 2.5-10 µM | [8] |
| HT-29 | Human colorectal adenocarcinoma | Effective at 2.5-10 µM | [8] |
| SAS | Human oral squamous carcinoma | Effective | [1] |
| OECM-1 | Human oral squamous carcinoma | Effective | [1] |
| Non-Cancer Cell Lines | |||
| H9c2 | Rat cardiac myoblasts | 124 ± 49 | [2] |
| 3T3 | Mouse embryonic fibroblasts | 157 ± 51 | [2] |
| MCF-12A | Human mammary epithelial | >10,000 | [3] |
Core Mechanisms of this compound Action
The anti-cancer activity of this compound is not attributed to a single mode of action but rather a convergence of several interconnected mechanisms.
Iron and Copper Chelation and Redox Cycling
This compound readily permeates cell membranes and chelates intracellular iron and copper. The resulting this compound-metal complexes are redox-active, participating in futile redox cycles that generate highly toxic reactive oxygen species (ROS), such as hydroxyl radicals.[5][6] This leads to widespread oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death.
Caption: this compound chelates intracellular iron and copper to form redox-active complexes that generate ROS, leading to oxidative damage and cell death.
Lysosomal Targeting and Disruption
This compound exhibits lysosomotropic properties, accumulating within the acidic environment of lysosomes.[9] Inside the lysosomes, it forms cytotoxic copper complexes that induce lysosomal membrane permeabilization (LMP).[9] This disruption leads to the release of lysosomal hydrolases, such as cathepsins, into the cytosol, initiating a cascade of events that culminates in apoptosis.[9]
Caption: this compound accumulates in lysosomes, forms toxic copper complexes, and induces lysosomal membrane permeabilization, leading to apoptosis.
Modulation of Key Signaling Pathways
This compound exerts its cytotoxic effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death.
This compound is a potent inducer of apoptosis in various cancer cell lines.[8][10] The apoptotic cascade is initiated by both the generation of ROS and the release of lysosomal enzymes. Evidence suggests the involvement of the mitochondrial pathway, characterized by changes in Bcl-2 family proteins and caspase activation.[4][10]
While autophagy is typically a pro-survival mechanism for cancer cells, this compound subverts this process. It induces the synthesis of autophagosomes but critically impairs their degradation by disrupting lysosomal integrity.[9] This leads to an accumulation of dysfunctional autophagosomes and contributes to cell death.
This compound activates the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[11] This activation is mediated by both metal chelation and ROS generation. Activated AMPK can then phosphorylate downstream targets to inhibit anabolic processes and promote catabolism, further contributing to the anti-proliferative effects of this compound. There are, however, conflicting reports suggesting this compound may also inhibit the AMPK-mTORC1 axis to promote the nuclear translocation of TFEB.[12]
References
- 1. The Iron Chelator, this compound, Effectively Inhibits Human Oral Squamous Cell Carcinoma Cell Growth in Vitro and in Vivo [mdpi.com]
- 2. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron chelator this compound suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NDRG1 and its family members: More than just metastasis suppressor proteins and targets of thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antpublisher.com [antpublisher.com]
- 9. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational research on the biological effects of Dp44mT
A Foundational Guide to the Biological Effects of Dp44mT
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di-2-pyridylketone 4,4,-dimethyl-3-thiosemicarbazone (this compound) is a synthetic iron chelator belonging to the di-2-pyridylketone thiosemicarbazone (DpT) class of compounds. It has demonstrated potent and selective anti-tumor activity across a wide spectrum of cancer types, including those resistant to conventional chemotherapeutics. Its multifaceted mechanism of action, which extends beyond simple iron depletion, involves the generation of reactive oxygen species (ROS), lysosomal disruption, inhibition of key cellular enzymes, and modulation of critical signaling pathways. This document provides an in-depth technical overview of the foundational research into the biological effects of this compound, summarizing quantitative data, detailing experimental methodologies, and visualizing its complex mechanisms of action.
Core Mechanisms of Action
The anti-neoplastic activity of this compound is not attributed to a single mode of action but rather a coordinated series of events initiated by its unique chemical properties.
Metal Chelation and Redox Cycling
This compound is a highly lipophilic molecule that readily permeates cell membranes. Its primary and most well-characterized function is the chelation of intracellular metal ions, particularly iron (Fe) and copper (Cu). Neoplastic cells have a heightened requirement for these metals to support their rapid proliferation, making them selectively vulnerable to metal chelation.
Unlike some chelators that form inert complexes, the Fe and Cu complexes of this compound are redox-active. This property allows them to participate in futile redox cycles, leading to the catalytic generation of cytotoxic reactive oxygen species (ROS), such as the highly damaging hydroxyl radical. This continuous production of ROS overwhelms the cell's antioxidant defenses, leading to widespread oxidative damage.
Lysosomal Targeting and Membrane Permeabilization
This compound exhibits lysosomotropic properties. Due to its unique ionization characteristics, it becomes protonated and trapped within the acidic environment of lysosomes (pH ~5). Within this organelle, this compound chelates lysosomal iron and copper, and the resulting redox-active complexes generate localized, high concentrations of ROS. This intense oxidative stress leads to lysosomal membrane permeabilization (LMP). The compromised integrity of the lysosome results in the release of cathepsins and other hydrolytic enzymes into the cytosol, triggering a cascade of events leading to apoptosis.
Caption: General mechanism of this compound action in cancer cells.
Inhibition of Topoisomerase IIα
Beyond its role as a metal chelator, this compound has been identified as a novel and selective inhibitor of topoisomerase IIα (Topo IIα). This nuclear enzyme is critical for managing DNA topology during replication and transcription. By selectively poisoning Topo IIα, this compound stabilizes the enzyme-DNA cleavage complex. This action prevents the re-ligation of DNA strands, leading to the accumulation of persistent, cytotoxic double-strand breaks. This mechanism contributes significantly to the DNA damage and subsequent apoptotic cell death induced by this compound.
Modulation of Autophagy
Autophagy is a cellular recycling process that can promote cancer cell survival under stress. This compound uniquely overcomes this pro-survival mechanism through a dual-action process. Firstly, it induces the synthesis of autophagosomes, the vesicles that engulf cellular debris. Secondly, through its disruptive effect on lysosomes, it prevents the fusion of autophagosomes with lysosomes. This blockage of the final degradation step of autophagy leads to a buildup of non-functional autophagosomes and the autophagic substrate p62, ultimately transforming a typically pro-survival process into one that potentiates cell death.
Effects on Cellular Signaling Pathways
This compound exerts profound effects on several key signaling pathways that govern cell growth, metabolism, and survival.
AMPK-mTORC1 Pathway
This compound activates the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation occurs through a dual mechanism involving both metal chelation and the generation of ROS. Activated AMPK, in turn, inhibits the mammalian target of rapamycin complex 1 (mTORC1) by phosphorylating its component, raptor. The inhibition of mTORC1, a key promoter of cell growth and proliferation, leads to the suppression of protein and fatty acid synthesis. This pathway is also linked to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.
Caption: this compound activates AMPK, leading to mTORC1 inhibition.
Other Implicated Pathways
-
RORA-NDRG2-IL6/JAK2/STAT3 Pathway: In glioma cells, this compound has been shown to upregulate the anti-oncogene NDRG2 by directly activating the RAR-related orphan receptor (RORA). The subsequent overexpression of NDRG2 suppresses inflammation-mediated signaling through the IL-6/JAK2/STAT3 axis.
-
TGF-β/NDRG1 Pathway: this compound and other iron chelators increase the expression of N-Myc downstream-regulated gene 1 (NDRG1). This upregulation of NDRG1 has been shown to inhibit the transforming growth factor-beta (TGF-β)-induced epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Cellular and Physiological Effects
The molecular interactions of this compound translate into potent and observable effects on cancer cell physiology.
Cytotoxicity and Anti-proliferative Activity
This compound demonstrates potent cytotoxicity against a broad range of cancer cell lines, with GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values often in the nanomolar range. A key feature is its selectivity, showing significantly higher toxicity towards cancer cells compared to normal, healthy cells.
Cell Cycle Arrest
A primary effect of this compound is the induction of a G1/S phase cell cycle arrest. This blockage of the transition from the G1 (growth) phase to the S (synthesis) phase prevents cancer cells from replicating their DNA, thereby halting proliferation. This effect is a direct consequence of the depletion of the labile iron pool, which is essential for the activity of ribonucleotide reductase, an enzyme required for DNA synthesis.
Induction of Apoptosis
This compound is a potent inducer of apoptosis. The culmination of its primary mechanisms—including oxidative stress from redox cycling, DNA damage from Topo IIα inhibition, and the release of cathepsins following lysosomal membrane permeabilization—converges on the activation of the intrinsic apoptotic pathway. This is characterized by a reduction in the mitochondrial transmembrane potential and the activation of effector caspases, such as caspase-3.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Duration (h) | IC₅₀ / GI₅₀ Value | Citation(s) |
| MDA-MB-231 | Breast Cancer | 72 | ~100 nM | |
| MCF-12A | Normal Breast Epithelial | 72 | >10 µM | |
| NB4 | Promyelocytic Leukemia | - | Effective at 0.5-2.5 µM | |
| U87, U251 | Glioma | 24-72 | <100 nM | |
| MCF7 | Breast Cancer | 24-72 | >1 µM | |
| HT29 | Colorectal Cancer | 24-72 | >1 µM |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Notes | Citation(s) |
| Dose | 2 mg/kg (7.0 µmol/kg) | Single intravenous administration | |
| Cₘₐₓ | 2.55 µmol/L⁻¹ | At first sampling interval (4 min) | |
| T₁/₂ (Elimination Half-life) | 1.7 h | - | |
| Metabolism | Rapid N-demethylation | Forms the less active metabolite, Dp4mT |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the biological effects of this compound.
Cell Proliferation / Cytotoxicity Assay (Sulforhodamine B)
-
Principle: The sulforhodamine B (SRB) assay is a colorimetric assay used to measure cell density based on the measurement of cellular protein content.
-
Protocol:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 72 hours).
-
Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates multiple times with water to remove TCA and air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution.
-
Measure the absorbance (optical density) on a microplate reader at ~510 nm.
-
Calculate the percentage of cell growth inhibition relative to untreated controls.
-
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content, allowing for the determination of the cell cycle phase (G1, S, G2/M).
-
Protocol:
-
Culture and treat cells with this compound for the desired time (e.g., 48 hours).
-
Harvest cells, including both adherent and floating populations, and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C.
-
Rehydrate the cells by washing with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude doublets and debris, and analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is used as a viability dye to distinguish late apoptotic/necrotic cells (PI positive) from early apoptotic cells (PI negative).
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest all cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
In Vitro DNA Cleavage Assay (Topoisomerase IIα)
-
Principle: This assay measures the ability of a compound to stabilize the covalent complex formed between Topo IIα and DNA, which results in DNA strand breaks.
-
Protocol:
-
A specific DNA fragment (e.g., a 161-bp fragment from a plasmid) is 3'-end labeled with a radioactive nucleotide (e.g., [α-³²P]dGTP).
-
The radiolabeled DNA substrate is incubated with purified human Topo IIα enzyme in the presence of varying concentrations of this compound or a known Topo II inhibitor (positive control).
-
The reaction is terminated by adding SDS and proteinase K to digest the enzyme.
-
The DNA is precipitated, and the resulting fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA bands. An increase in the intensity of the cleaved DNA fragment band indicates Topo IIα poisoning.
-
Conclusion
This compound is a potent anti-cancer agent with a complex and multifaceted mechanism of action. Its ability to chelate essential metals, generate high levels of localized oxidative stress, disrupt lysosomal function, inhibit DNA replication machinery, and modulate key oncogenic signaling pathways provides a robust rationale for its efficacy. The quantitative data demonstrate its nanomolar potency and selectivity against cancer cells. The detailed experimental protocols provide a foundation for further investigation and validation of its biological effects. Continued research into this compound and its second-generation analogs is warranted to fully explore their therapeutic potential in the clinical setting.
The Role of Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) in the Generation of Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a potent and selective anti-cancer agent that has garnered significant attention for its unique mechanism of action. A critical aspect of its cytotoxicity is the generation of reactive oxygen species (ROS), which induces cellular damage and triggers apoptotic pathways in cancer cells. This technical guide provides an in-depth exploration of the mechanisms by which this compound generates ROS, the key signaling pathways involved, and detailed experimental protocols for assessing its activity. Quantitative data from various studies are summarized to offer a comprehensive overview for researchers and drug development professionals.
Introduction
This compound belongs to the di-2-pyridylketone thiosemicarbazone (DpT) class of compounds, known for their strong metal-chelating properties.[1][2] Unlike traditional iron chelators that primarily induce iron deprivation, this compound forms redox-active complexes with both iron and copper, leading to the catalytic generation of cytotoxic ROS.[3][4][5] This activity is particularly pronounced within the acidic environment of lysosomes, where this compound tends to accumulate.[1][3] The resulting oxidative stress disrupts lysosomal membrane integrity, releases lysosomal enzymes into the cytosol, and initiates a cascade of events culminating in cancer cell death.[3][6]
Mechanism of ROS Generation by this compound
The primary mechanism of ROS generation by this compound involves the formation of redox-active metal complexes, particularly with copper and iron.[1][3][4]
2.1. Formation of Redox-Active Copper and Iron Complexes:
This compound is a lipophilic molecule that readily permeates cell membranes.[3] Once inside the cell, it binds with intracellular copper and iron to form complexes, notably Cu[this compound] and Fe[this compound]₂.[1][3] These complexes are redox-active, meaning they can participate in electron transfer reactions that generate ROS.[4][7] The Cu[this compound] complex, in particular, has been shown to be highly effective at generating ROS.[1]
2.2. Lysosomal Accumulation and pH-Dependent Activity:
This compound exhibits lysosomotropic properties, accumulating in the acidic lysosomes of cancer cells.[1][3] This accumulation is attributed to the ionization characteristics of this compound at the low pH of the lysosomal compartment.[1] The acidic environment of lysosomes also enhances the redox cycling of the this compound-metal complexes, further promoting ROS production.[8]
2.3. Fenton and Haber-Weiss Reactions:
The this compound-metal complexes, particularly the iron complex, can catalyze the generation of highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂) and superoxide (O₂⁻) through Fenton and Haber-Weiss-like reactions.[9][10] This has been confirmed by electron paramagnetic resonance (EPR) studies demonstrating hydroxyl radical formation by the this compound-iron complex.[10]
2.4. Glutathione Depletion:
The redox activity of Cu[this compound] leads to the oxidation of glutathione (GSH), the cell's primary antioxidant, to glutathione disulfide (GSSG).[1][11] This depletion of the cellular antioxidant pool exacerbates oxidative stress and enhances the cytotoxic effects of this compound.[1]
Signaling Pathways and Cellular Consequences of this compound-Induced ROS
The generation of ROS by this compound triggers several downstream signaling pathways, leading to cancer cell death.
3.1. Lysosomal Membrane Permeabilization and Cathepsin Release:
A primary consequence of this compound-induced ROS is the destabilization and permeabilization of the lysosomal membrane.[3] This leads to the release of lysosomal proteases, such as cathepsins, into the cytosol.[6] Cytosolic cathepsins can then cleave pro-apoptotic proteins like Bid, initiating the mitochondrial pathway of apoptosis.[1][6]
3.2. Mitochondrial Apoptosis Pathway:
The cleavage of Bid to its truncated form, tBid, leads to the activation of Bax and Bak, which in turn permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria, activating the caspase cascade and executing apoptosis.[1]
3.3. AMPK-Dependent Energy Homeostasis Pathway:
This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway.[7] This activation is a dual effect of both metal chelation and ROS generation.[7] Activated AMPK can then modulate downstream targets to inhibit cell growth and proliferation.[7]
3.4. Autophagy Modulation:
This compound can induce autophagy; however, it also impairs the degradation of autophagosomes by disrupting lysosomal function.[3] This leads to an accumulation of autophagosomes and can contribute to cell death.[3]
Quantitative Data on this compound-Induced ROS Generation
The following tables summarize quantitative data from various studies on the effects of this compound on ROS levels and cell viability.
| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |
| SK-N-MC | 5 µmol/L (Cu[this compound]) | Intracellular H₂DCF Oxidation | 273% ± 20% of control | [1] |
| 143B Osteosarcoma | 10 µM | ROS Level | Significantly increased over time | [2] |
| MDA-MB-231 | ~100 nmol/L | Growth Inhibition (GI₅₀) | 50% growth inhibition | [12] |
| MCF-12A | >10 µmol/L | Growth Inhibition (GI₅₀) | >50% growth inhibition | [12] |
| SK-N-MC | 25 µmol/L (Cu[this compound]) | GSH/GSSG Ratio | Significantly reduced | [1] |
| SK-N-MC | 5 µmol/L (Cu[this compound]) | Cell Viability (after 3 hours) | 28% ± 4% of control | [1] |
| Experimental Condition | Complex | Parameter Measured | Relative Rate of ROS Production | Reference |
| In the presence of GSH | Cu(II)-Dp44mT | DCF Fluorescence | Faster than Cu(II)-3AP and free Cu(II) | [11][13] |
| In the presence of GSH | Cu(II)-3AP | DCF Fluorescence | Slower than Cu(II)-Dp44mT | [11][13] |
Experimental Protocols
5.1. Measurement of Intracellular ROS using Dichlorodihydrofluorescein Diacetate (H₂DCF-DA)
This protocol is a common method for detecting intracellular ROS.[1][14][15]
-
Materials:
-
H₂DCF-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound or its metal complexes
-
Positive control (e.g., H₂O₂)
-
Microplate reader, fluorescence microscope, or flow cytometer
-
-
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate for microplate reader, chamber slides for microscopy, or culture flasks for flow cytometry).
-
Allow cells to adhere and grow to the desired confluency.
-
Wash the cells with PBS.
-
Load the cells with H₂DCF-DA (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Treat the cells with this compound, its metal complexes, or controls at the desired concentrations for the specified time.
-
Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[14]
-
For flow cytometry, cells are harvested, washed, and resuspended in PBS before analysis. The percentage of fluorescent cells is determined.[16]
-
5.2. Measurement of Glutathione (GSH) and Glutathione Disulfide (GSSG) Ratio
This protocol assesses the impact of this compound on the cellular antioxidant capacity.
-
Materials:
-
GSH/GSSG assay kit (commercially available)
-
Cell lysis buffer
-
This compound or its metal complexes
-
Microplate reader
-
-
Procedure:
-
Culture and treat cells with this compound or its complexes as described above.
-
Harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Deproteinize the cell lysates.
-
Perform the assay to measure the levels of total glutathione and GSSG.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio. A decrease in this ratio indicates increased oxidative stress.[1]
-
Visualizations
Figure 1: this compound-induced ROS generation and apoptotic signaling pathway.
Figure 2: Experimental workflow for intracellular ROS detection using H₂DCF-DA.
Conclusion
This compound represents a promising class of anti-cancer agents with a mechanism of action centered on the generation of reactive oxygen species. Its ability to form redox-active complexes with copper and iron, particularly within the lysosomal compartment of cancer cells, leads to significant oxidative stress, disruption of cellular homeostasis, and induction of apoptosis. Understanding the intricate details of its ROS-generating capabilities and the downstream signaling pathways is crucial for the continued development and optimization of this compound and related compounds in cancer therapy. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers dedicated to advancing this field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The iron chelator this compound suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The redox-active, anti-cancer drug this compound inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The iron complex of this compound is redox-active and induces hydroxyl radical formation: an EPR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Role of Glutathione as a Reducing Agent and Cu-Ligand Governs the ROS Production by Anticancer Cu-Thiosemicarbazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dp44mT Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of the novel iron chelator, Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), in mouse xenograft models. This compound has demonstrated significant anti-tumor activity across various cancer cell lines and in vivo models.[1][2][3] This document outlines the established methodologies for preparing and administering this compound, establishing xenograft models, and assessing treatment efficacy.
Mechanism of Action Overview
This compound is a potent iron chelator that exhibits selective anti-cancer activity.[4] Its mechanism of action is multifaceted and includes:
-
Iron Chelation and ROS Generation: this compound binds to iron, disrupting cellular iron metabolism, which is crucial for cancer cell proliferation. The this compound-iron complex can also redox cycle, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1][5]
-
Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis and cause cell cycle arrest, typically at the G1/S phase, in various cancer cells.[4][6]
-
Lysosomal-Mediated Cell Death: The compound can form redox-active copper complexes that accumulate in lysosomes, leading to lysosomal membrane permeabilization and the release of cathepsins, ultimately triggering apoptosis.[5]
-
Inhibition of Topoisomerase IIα: this compound can inhibit the function of topoisomerase IIα, an enzyme essential for DNA replication and repair in cancer cells.[4]
-
Modulation of Signaling Pathways: this compound has been found to influence key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling pathways.[1][7]
A simplified diagram of this compound's proposed mechanism of action is presented below.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various mouse xenograft studies.
| Cancer Type | Cell Line | Mouse Strain | This compound Dose | Administration Route | Vehicle | Treatment Schedule | Reference |
| Osteosarcoma | 143B | Nude Mice | 0.4 mg/kg | Intravenous (tail vein) | 15% propylene glycol in 0.9% saline | 5 days/week | [1] |
| Oral Squamous Cell Carcinoma | SAS | Nude Mice | 0.5 mg/kg | Intravenous | Not Specified | Once daily, 5 days/week for 17 days | [2] |
| Glioma | LN229, GSC-42 | Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| Multidrug-Resistant Cancer | Not Specified | BALB/c nu/nu | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Note: Some studies utilize a second-generation analogue, DpC, with different dosing regimens.[3][9]
Experimental Protocols
Preparation of this compound Solution
This protocol is based on the formulation used in a study on osteosarcoma xenografts.[1]
Materials:
-
This compound powder
-
Propylene glycol
-
0.9% Saline solution, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle solution by mixing 15% propylene glycol in 0.9% saline.
-
Add the vehicle to the this compound powder to achieve the desired final concentration (e.g., for a 0.4 mg/kg dose in a 20g mouse receiving a 100 µL injection, the concentration would be 0.08 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter.
-
Store the prepared solution at 4°C, protected from light, for short-term use. For long-term storage, consult the manufacturer's recommendations.
Mouse Xenograft Model Establishment
This is a general protocol for establishing subcutaneous xenografts.
Materials:
-
Cancer cell line of interest (e.g., 143B, SAS)
-
Adherent cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can enhance tumor take rate)
-
Immunocompromised mice (e.g., nude mice, SCID mice), typically 4-6 weeks old
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Culture the cancer cells to ~80-90% confluency.
-
Harvest the cells by washing with PBS, trypsinizing, and then neutralizing with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium to the desired concentration (e.g., 1 x 10^7 cells/mL).
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Tumor growth can typically be observed within 1-2 weeks.
This compound Administration and Monitoring
Procedure:
-
Once the tumors reach a predetermined size (e.g., 70-100 mm³), randomize the mice into treatment and control groups.[1][2]
-
Administer this compound (or vehicle for the control group) according to the planned schedule (e.g., 0.4 mg/kg, IV, 5 days/week).[1]
-
Measure the tumor dimensions (length 'a' and width 'b') with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (a × b²)/2.[1]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.[2]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and process the tissue for further analysis (e.g., histology, immunohistochemistry, Western blotting, RT-qPCR).[1][2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a this compound xenograft study.
Caption: Experimental workflow for this compound in a mouse xenograft model.
References
- 1. The iron chelator this compound suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Dp44mT in Overcoming Multidrug Resistance in Cancer
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a novel synthetic iron chelator that has demonstrated potent and selective anti-cancer activity, notably its ability to overcome Pgp-mediated MDR.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound to study and combat multidrug resistance in cancer.
Mechanism of Action in MDR Cancer Cells
This compound circumvents MDR through a unique mechanism that involves the "hijacking" of lysosomal P-glycoprotein.[1][2] In MDR cancer cells with high Pgp expression, this compound acts as a substrate for Pgp located on the lysosomal membrane.[1][2] This leads to the active transport and accumulation of this compound within the lysosomes. The acidic environment of the lysosome protonates this compound, trapping it inside. This sequestration of this compound within the lysosome leads to lysosomal membrane permeabilization (LMP), release of cathepsins into the cytosol, and subsequent induction of apoptosis.[1][4] This targeted lysosomal disruption is more pronounced in Pgp-expressing MDR cells compared to their drug-sensitive counterparts, leading to enhanced cytotoxicity in resistant cells.[1][2]
Beyond its effect on Pgp, this compound exhibits a multifaceted anti-cancer activity profile that contributes to its efficacy. These mechanisms include:
-
Iron Chelation and ROS Generation: this compound binds to intracellular iron and copper, forming redox-active complexes that generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4][5][6]
-
DNA Damage and Topoisomerase IIα Inhibition: this compound can induce DNA double-strand breaks and selectively inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair.[7]
-
Modulation of Autophagy: this compound can overcome pro-survival autophagy by inducing persistent autophagosome synthesis while impairing their degradation through lysosomal disruption.[8][9]
-
AMPK/mTOR Pathway Regulation: this compound activates the AMPK signaling pathway, a key regulator of cellular energy homeostasis, which in turn inhibits the mTOR pathway, a critical driver of cancer cell growth and proliferation.[3][5]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines, including both drug-sensitive and multidrug-resistant phenotypes.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | MDR Phenotype | This compound IC50 (nM) | Incubation Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | - | ~100 | 72 | [7] |
| MCF-12A | Normal Breast Epithelial | - | >10,000 | 72 | [7] |
| U87 | Glioma | - | <100 | 24-72 | [10] |
| U251 | Glioma | - | <100 | 24-72 | [10] |
| MCF7 | Breast Cancer | - | >1,000 | 24-72 | [10] |
| HT29 | Colorectal Cancer | - | >1,000 | 24-72 | [10] |
| SW480 | Colorectal Cancer | - | Dose-dependent apoptosis observed | Not specified | [3] |
Table 2: Effect of this compound on Pgp-Expressing vs. Non-Pgp-Expressing Cells
| Cell Line Pair | Pgp Expression | This compound Cytotoxicity | Reference |
| Pgp-expressing MDR cells vs. drug-sensitive parental cells | High in MDR cells | Potentiated in Pgp-expressing cells | [1] |
| Chemotherapy-resistant human Pgp-expressing xenografts vs. non-Pgp-expressing xenografts (in vivo) | High in resistant xenografts | Potently targeted Pgp-expressing tumors | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the application of this compound in studying MDR in cancer.
Protocol 1: Cell Viability and Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both drug-sensitive and multidrug-resistant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., drug-sensitive parental line and its Pgp-overexpressing resistant counterpart)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Protocol 2: Rhodamine 123 Retention Assay (Pgp Efflux Activity)
Objective: To assess the effect of this compound on the efflux activity of Pgp.
Materials:
-
Drug-sensitive and MDR cancer cell lines
-
Rhodamine 123 (a fluorescent Pgp substrate)
-
This compound
-
Verapamil or other known Pgp inhibitor (positive control)
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with this compound at various concentrations or a Pgp inhibitor for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in 500 µL of ice-cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and an emission wavelength of 525 nm).
-
Increased intracellular fluorescence in the presence of this compound indicates inhibition of Pgp-mediated efflux.
Protocol 3: Lysosomal Membrane Permeability (LMP) Assay
Objective: To determine if this compound induces lysosomal membrane permeabilization.
Materials:
-
Cancer cell lines
-
Acridine Orange (a lysosomotropic dye)
-
This compound
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells on glass coverslips or in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration for various time points.
-
Incubate the cells with Acridine Orange (5 µg/mL) for 15-30 minutes at 37°C.
-
Wash the cells with PBS.
-
Observe the cells under a fluorescence microscope. In healthy cells, Acridine Orange accumulates in intact lysosomes and fluoresces bright red. Upon LMP, the dye leaks into the cytosol and fluoresces green.
-
Alternatively, quantify the red and green fluorescence using a flow cytometer. A decrease in red fluorescence and an increase in green fluorescence indicate LMP.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in overcoming MDR.
Caption: Mechanism of this compound in overcoming Pgp-mediated multidrug resistance.
References
- 1. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antpublisher.com [antpublisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Dp44mT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) is a synthetic iron chelator with potent and selective anti-cancer activity.[1] Its mechanism of action involves the chelation of intracellular iron, leading to the generation of reactive oxygen species (ROS) and the inhibition of key cellular processes that are vital for tumor cell proliferation and survival. One of the hallmark effects of this compound is the induction of cell cycle arrest, a critical mechanism for its anti-neoplastic effects. This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound-Induced Cell Cycle Arrest
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action. As an iron chelator, it disrupts iron homeostasis, which is crucial for the activity of many enzymes involved in DNA synthesis and repair.[1] This disruption is a key trigger for its cytostatic and cytotoxic effects.
Key Mechanisms:
-
Iron Deprivation: this compound's primary mechanism is its high affinity for iron, leading to the depletion of this essential metal from cancer cells. This inhibits iron-dependent enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis.
-
G1/S Phase Arrest: A significant consequence of this compound treatment is the induction of cell cycle arrest at the G1/S transition.[1][2][3] This prevents cells from entering the DNA synthesis (S) phase, thereby halting proliferation. Notably, this effect can be independent of p53 status, making this compound effective against a broader range of cancers.[1]
-
Topoisomerase IIα Inhibition: this compound also functions as a selective inhibitor of topoisomerase IIα, an enzyme that plays a crucial role in DNA replication and chromosome segregation.[1] This inhibition leads to DNA double-strand breaks, further contributing to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Beyond cell cycle arrest, this compound is a potent inducer of apoptosis.[2][3][4][5] This programmed cell death is initiated through multiple pathways, including the mitochondrial pathway involving Bcl-2 family proteins and caspase activation, as well as lysosomal membrane permeabilization.[2][6]
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of MDA-MB-231 breast cancer cells after a 48-hour treatment period, as determined by flow cytometry.
| This compound Concentration (nmol/L) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptosis) |
| 0 (Control) | ~47% | Not specified | Not specified | <2% |
| 20 | Increased | Decreased | Decreased | 2-4% |
| 100 | ~78% | Decreased | Decreased | 2-4% |
Data adapted from studies on MDA-MB-231 cells.[1]
Experimental Protocols
Protocol 1: Induction of Cell Cycle Arrest with this compound
This protocol outlines the steps for treating cultured cancer cells with this compound to induce cell cycle arrest.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, NB4)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cancer cells in appropriate cell culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence/Growth: Allow the cells to adhere (for adherent cells) and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should be chosen based on previous studies or a dose-response experiment (e.g., 0.5-2.5 µM for NB4 cells, 20-100 nM for MDA-MB-231 cells).[1][2]
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then add trypsin-EDTA to detach them. Neutralize the trypsin with complete medium and collect the cells in a centrifuge tube.
-
Suspension cells: Directly collect the cells from the culture vessel into a centrifuge tube.
-
-
Cell Counting: Count the cells to ensure an appropriate number for flow cytometry analysis (typically 1-2 x 10^6 cells per sample).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol describes the staining of this compound-treated cells with propidium iodide for the analysis of DNA content and cell cycle distribution.[7][8][9][10]
Materials:
-
Harvested cells from Protocol 1
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Centrifuge the harvested cells at approximately 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in a small volume of cold PBS (e.g., 0.5 mL) to ensure a single-cell suspension.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for several weeks.[7][8]
-
-
Cell Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 850 x g) for 5-10 minutes to pellet them. Fixed cells are less dense.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in the PI staining solution (e.g., 500 µL). The staining solution should contain PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[7][9]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms.
-
Gate the cell population to exclude debris and aggregates.
-
Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases. The sub-G1 peak represents apoptotic cells with fragmented DNA.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-induced cell cycle arrest.
References
- 1. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. antpublisher.com [antpublisher.com]
- 5. This compound, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols: Measuring Dp44mT's Effect on Mitochondrial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of the novel anti-cancer agent, Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), on mitochondrial membrane potential (ΔΨm).
Introduction
This compound is a potent and selective metal chelator with significant anti-tumor activity. Its mechanism of action is multifaceted, involving the chelation of intracellular iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis. A critical event in the apoptotic cascade initiated by this compound is the disruption of mitochondrial function, characterized by a decrease in mitochondrial membrane potential.
The primary mechanism of this compound-induced mitochondrial depolarization is indirect, originating from lysosomal disruption. This compound, particularly in complex with copper (Cu[this compound]), accumulates in lysosomes, leading to lysosomal membrane permeabilization (LMP). This releases lysosomal proteases, such as cathepsins, into the cytosol. Cytosolic cathepsins cleave the pro-apoptotic protein Bid into its truncated form, tBid. Subsequently, tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP), resulting in the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
Data Presentation
Table 1: Effect of Cu[this compound] on Lysosomal and Mitochondrial Stability in SK-N-MC Neuroepithelioma Cells [1]
| Treatment (5 µM Cu[this compound]) | Time (hours) | Organelle Damage (Compared to Control) |
| Lysosomes | 1 | Significantly higher than mitochondrial damage |
| Mitochondria | 1 | Less pronounced than lysosomal damage |
| Lysosomes | 2 | Significantly higher than mitochondrial damage |
| Mitochondria | 2 | Less pronounced than lysosomal damage |
Table 2: Cytotoxicity of this compound in Breast Cancer Cells [2]
| Cell Line | Treatment | Incubation Time (hours) | GI50 (Concentration for 50% Growth Inhibition) |
| MDA-MB-231 (Breast Cancer) | This compound | 72 | ~100 nM |
| MCF-12A (Healthy Mammary Epithelial) | This compound | 72 | >10 µM |
Signaling Pathway
The signaling cascade from this compound exposure to mitochondrial depolarization is a critical aspect of its anti-cancer activity.
References
Practical Applications of Dp44mT in Autophagy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a potent and selective anti-tumor agent that has garnered significant interest in cancer research. Its mechanism of action is multifaceted, with a notable impact on the cellular process of autophagy. Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where damaged organelles and long-lived proteins are degraded and recycled. In the context of cancer, autophagy can play a dual role, acting as a pro-survival mechanism for tumor cells under stress, but also as a potential pathway for cell death. This compound uniquely manipulates this process, converting pro-survival autophagy into a mechanism of cytotoxicity, making it a valuable tool for autophagy research and a promising candidate for cancer therapy.[1][2][3]
This compound exerts a dual effect on the autophagy pathway. Firstly, it persistently induces the synthesis of autophagosomes, the double-membraned vesicles that sequester cytoplasmic material for degradation. This is evidenced by an increase in the classic autophagic marker, microtubule-associated protein 1A/1B-light chain 3-II (LC3-II).[1][2][4] Secondly, this compound impairs the degradation of autophagosomes by disrupting lysosomal integrity.[1][2][3] This chelator localizes in lysosomes and forms redox-active copper and iron complexes, which generate reactive oxygen species (ROS).[1][4] The resulting oxidative stress leads to lysosomal membrane permeabilization (LMP), preventing the fusion of autophagosomes with lysosomes to form functional autolysosomes.[1][2][5] This blockage of the autophagic flux leads to the accumulation of autophagosomes and the autophagic substrate p62/SQSTM1.[1][2]
The antiproliferative activity of this compound is linked to this persistent autophagosome synthesis, as silencing of essential autophagy genes like Beclin1 and ATG5 suppresses this compound-induced cell death.[1][2] Furthermore, this compound's effects on autophagy are intertwined with key cellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) pathway.[5][6] this compound activates AMPK, which in turn inhibits mTORC1, a negative regulator of autophagy. This inhibition leads to the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression.[1]
These application notes provide a detailed overview of the use of this compound in autophagy research, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative effects of this compound on key autophagy markers in the MCF7 human breast cancer cell line.
Table 1: Effect of this compound on LC3-I and LC3-II Expression in MCF7 Cells [4]
| Treatment Concentration (µM) | Incubation Time (h) | Change in LC3-I Expression (vs. Control) | Change in LC3-II Expression (vs. Control) |
| 0.01 | 24 | No significant effect | No significant effect |
| 0.1 | 24 | No significant effect | No significant effect |
| 5 | 24 | Marked and significant increase (p < 0.001–0.01) | Marked and significant increase (p < 0.001–0.01) |
| 0.01 | 48 | Slightly decreased | Slightly decreased |
| 0.1 | 48 | Slightly decreased | Slightly decreased |
| 5 | 48 | Marked and significant increase (p < 0.001–0.01) | Marked and significant increase (p < 0.001–0.01) |
Table 2: Effect of this compound on p62 Expression in MCF7 Cells [2]
| Treatment Concentration (µM) | Incubation Time (h) | Change in p62 Expression (vs. Control) |
| 5 | 24 | Significant increase (p < 0.001) |
| 5 | 48 | Significant increase (p < 0.001) |
Experimental Protocols
Protocol 1: Analysis of Autophagy Markers (LC3 and p62) by Western Blotting
This protocol describes the detection of LC3-I to LC3-II conversion and p62 accumulation in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels (15% or 4-20% gradient for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF7) in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control (DMSO) for the specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The conversion of LC3-I to LC3-II is a hallmark of autophagy induction. An increase in both LC3-II and p62 levels suggests impaired autophagic flux.
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
This protocol uses the lysosomotropic dye Acridine Orange (AO) to assess lysosomal integrity. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. Upon LMP, AO leaks into the cytoplasm, leading to a decrease in red fluorescence and an increase in green fluorescence.
Materials:
-
Cells cultured on glass coverslips or in imaging-grade plates
-
This compound stock solution
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or in an imaging dish. Treat the cells with this compound (e.g., 5 µM) for the desired duration.
-
Acridine Orange Staining: Prepare a working solution of AO (e.g., 1-5 µg/mL) in complete medium. Remove the treatment medium, wash the cells once with PBS, and incubate with the AO working solution for 15-30 minutes at 37°C in the dark.
-
Washing: Remove the AO solution and wash the cells twice with PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope using appropriate filters for red (lysosomes) and green (cytoplasm/nucleus) fluorescence.
-
Analysis: In control cells, you should observe punctate red fluorescence indicative of intact lysosomes. In this compound-treated cells, a decrease in red puncta and an increase in diffuse cytoplasmic green fluorescence indicate LMP.
Protocol 3: Measurement of Autophagic Flux using Bafilomycin A1
This protocol distinguishes between increased autophagosome synthesis and decreased degradation by using Bafilomycin A1 (BafA1), an inhibitor of the vacuolar H+-ATPase that blocks the fusion of autophagosomes with lysosomes.
Materials:
-
All materials from Protocol 1
-
Bafilomycin A1 (BafA1) stock solution (in DMSO)
Procedure:
-
Cell Seeding and Treatment: Seed cells as in Protocol 1.
-
BafA1 Co-treatment: For the last 2-4 hours of the this compound treatment period, add BafA1 (e.g., 100 nM) to a subset of the this compound-treated and control wells.
-
Cell Lysis and Western Blotting: Proceed with cell lysis, protein quantification, and Western blotting for LC3 as described in Protocol 1.
-
Analysis: Compare the LC3-II levels in the different conditions:
-
Control vs. This compound: An increase in LC3-II suggests either increased synthesis or decreased degradation.
-
Control + BafA1 vs. This compound + BafA1: A further increase in LC3-II levels in the presence of this compound compared to BafA1 alone indicates that this compound stimulates autophagosome synthesis (autophagic flux).[4] If there is no further increase, the accumulation of LC3-II is primarily due to a blockage in degradation.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound in autophagy.
Caption: Dual mechanism of this compound in autophagy.
Caption: this compound-mediated signaling in autophagy regulation.
Caption: Experimental workflow for autophagic flux assay.
Conclusion
This compound serves as a powerful pharmacological tool for investigating the intricate process of autophagy. Its dual mechanism of inducing autophagosome formation while simultaneously impairing their degradation through lysosomal disruption provides a unique model to study the consequences of blocked autophagic flux. For researchers in oncology and cell biology, this compound offers a means to explore the transition of autophagy from a pro-survival to a pro-death pathway. The detailed protocols and pathway diagrams provided herein are intended to facilitate the practical application of this compound in autophagy research, ultimately contributing to a deeper understanding of this fundamental cellular process and its therapeutic potential.
References
- 1. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of autophagy and apoptosis by this compound-mediated activation of AMPK in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dp44mT-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the treatment protocols for inducing apoptosis using Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT), a potent and selective anti-cancer agent. The following sections detail its mechanism of action, quantitative efficacy, and experimental protocols for its application in cancer research.
Mechanism of Action
This compound is a synthetic iron chelator that exhibits potent anti-tumor activity through multiple mechanisms.[1] Its primary mode of action involves the chelation of intracellular iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[2] This process disrupts critical cellular functions and initiates apoptotic pathways.
The key mechanisms of this compound-induced apoptosis include:
-
Iron and Copper Chelation: this compound readily binds to intracellular iron and copper, forming redox-active complexes. This sequestration of essential metals disrupts numerous cellular processes that are vital for cancer cell proliferation.[1][2]
-
ROS Generation and Oxidative Stress: The this compound-metal complexes catalyze the production of highly toxic ROS, such as hydroxyl radicals. This surge in oxidative stress damages cellular components, including lipids, proteins, and DNA.[2]
-
Lysosomal Membrane Permeabilization (LMP): The this compound-copper complex has been shown to accumulate in lysosomes, leading to lysosomal membrane permeabilization. This results in the release of cathepsins and other hydrolytic enzymes into the cytoplasm, triggering a cascade of apoptotic events.[2][3]
-
Mitochondrial Pathway of Apoptosis: this compound induces apoptosis via the mitochondrial pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, release of cytochrome c, and activation of caspases.[2][4] Studies have shown a reduction in the mitochondrial transmembrane potential and subsequent activation of caspase-3.[4][5]
-
Inhibition of Topoisomerase IIα: this compound can act as a topoisomerase IIα inhibitor, leading to DNA double-strand breaks and cell cycle arrest, primarily at the G1/S phase.[1]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[6][7] It also upregulates the expression of p-Histone H2A.X, a marker of DNA damage.[6]
Quantitative Data: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its high potency and selectivity against tumor cells compared to non-cancerous cells.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 2 - 9 nmol/L | 72 h | [8] |
| MCF-7 | Breast Cancer | 2 - 9 nmol/L | 72 h | [8] |
| HCT116 | Colorectal Carcinoma | 2 - 9 nmol/L | 72 h | [8] |
| MDA-MB-231 | Breast Cancer | ~100 nmol/L | Not Specified | [1] |
| U87 | Glioblastoma | <100 nM | 24-72 h | [9] |
| U251 | Glioblastoma | <100 nM | 24-72 h | [9] |
| HT29 | Colorectal Carcinoma | >1 µM | 24-72 h | [9] |
| Non-Cancerous Cells | ||||
| H9c2 | Myoblasts | 124 ± 49 nmol/L | 72 h | [8] |
| 3T3 | Fibroblasts | 157 ± 51 nmol/L | 72 h | [8] |
| MCF-12A | Mammary Epithelial Cells | >10 µmol/L | Not Specified | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound-induced apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) for the desired incubation period (e.g., 24, 48, or 72 hours).[8] Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., CalcuSyn 2.0).[8]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 0, 2.5, 5, and 10 µM) for a specified time (e.g., 24 or 48 hours).[6][7]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.[1]
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M).[1]
Western Blot Analysis
This technique is used to detect changes in the expression of apoptosis-related proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-mTOR, mTOR, p-Histone H2A.X)[6][7]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer. Determine the protein concentration using a protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis through multiple interconnected pathways.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: A typical workflow for evaluating the apoptotic effects of this compound.
References
- 1. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 6. antpublisher.com [antpublisher.com]
- 7. antpublisher.com [antpublisher.com]
- 8. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Metastatic Potential of Dp44mT
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used to evaluate the anti-metastatic potential of the novel iron chelator, Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT). The following sections detail the key in vitro and in vivo experimental protocols, summarize quantitative data from representative studies, and visualize the underlying molecular pathways and experimental workflows.
Introduction to this compound's Anti-Metastatic Activity
This compound is a potent and selective anti-cancer agent that has demonstrated significant anti-metastatic properties in various cancer models.[1][2] Its mechanism of action is multifaceted, primarily involving the chelation of intracellular iron, which is crucial for cell proliferation and metastatic processes.[2] this compound has been shown to inhibit cancer cell migration, invasion, and tumor growth in both laboratory and animal models.[1][3] The anti-metastatic effects of this compound are attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in metastasis, such as the Wnt/β-catenin pathway.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting key processes of metastasis from various studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| 143B Osteosarcoma | Wound Healing | 10 | 24 | 12.64% ± 2.57% wound closure vs 42.54% ± 3.28% in control | [1] |
| 143B Osteosarcoma | Wound Healing | 10 | 48 | 35.02% ± 3.41% wound closure vs 79.38% ± 6.76% in control | [1] |
| 143B Osteosarcoma | Transwell Invasion | 10 | 24, 48, 72 | Significant inhibition of invasive capacity | [1] |
| MCF-7, HL-60, HCT116 | MTT Proliferation | - | 72 | IC50 values ranging from 2 to 9 nmol·L−1 | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dose (mg/kg) | Treatment Duration | Observed Effect | Reference |
| Nude Mice Xenograft | Osteosarcoma (143B cells) | 0.4 | 30 days | ~62.22% reduction in average wet tumor weight | [1] |
| Nude Mice | Osteosarcoma (143B cells) | 0.4 | 4 weeks (intravenous injection) | Significant inhibition of metastatic lung nodules | [1] |
Experimental Protocols
In Vitro Assays
3.1.1. Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: 96-well plates, cancer cells, this compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.625 to 40 µM) for desired time points (e.g., 24, 48, 72 hours).[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
3.1.2. Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Materials: 6-well plates, cancer cells, this compound, sterile pipette tips.
-
Protocol:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with or without this compound (e.g., 10 µM).
-
Capture images of the wound at 0, 24, and 48 hours.
-
Measure the wound area at each time point to quantify cell migration.
-
3.1.3. Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix.
-
Materials: Transwell inserts with Matrigel-coated membranes, 24-well plates, cancer cells, this compound, serum-free medium, medium with chemoattractant (e.g., 10% FBS).
-
Protocol:
-
Rehydrate the Matrigel-coated inserts.
-
Seed cells (e.g., 5x10⁴ cells) in the upper chamber in serum-free medium containing this compound.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-72 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
-
In Vivo Model
3.2.1. Xenograft Mouse Model for Tumor Growth and Metastasis
This model assesses the effect of this compound on primary tumor growth and the formation of distant metastases.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cells (e.g., 143B osteosarcoma cells), this compound, calipers.
-
Protocol for Subcutaneous Tumor Growth:
-
Subcutaneously inject cancer cells (e.g., 1x10⁶ cells) into the flank of the mice.
-
Once tumors are palpable, randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 0.4 mg/kg) or vehicle control intraperitoneally or intravenously according to the study design.[1]
-
Measure tumor volume with calipers regularly (e.g., every 3 days).
-
After a set period (e.g., 30 days), sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[1]
-
-
Protocol for Experimental Metastasis:
-
Inject cancer cells intravenously into the tail vein of the mice.
-
Administer this compound or vehicle control as per the treatment schedule.
-
After a predetermined period (e.g., 4 weeks), sacrifice the mice and harvest organs, particularly the lungs.[1]
-
Count the number of metastatic nodules on the organ surface.
-
Fix the organs for histological analysis (e.g., H&E staining) to confirm metastasis.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.
Caption: Experimental workflow for evaluating this compound's anti-metastatic potential.
Caption: Signaling pathways modulated by this compound to exert its anti-metastatic effects.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's anti-metastatic potential. By employing a combination of in vitro assays and in vivo models, researchers can effectively characterize the efficacy and underlying mechanisms of this promising anti-cancer agent. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of cancer research and drug development.
References
- 1. The iron chelator this compound suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The iron chelator this compound suppresses osteosarcoma's proliferation, invasion and migration: in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lysosomal-Dependent Cell Death Using Dp44mT
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) is a potent and selective anti-tumor agent that induces a unique form of programmed cell death centered around the lysosome.[1][2] Unlike conventional chemotherapeutics that primarily target DNA synthesis or microtubule formation, this compound's mechanism of action involves the disruption of lysosomal integrity, leading to the release of catastrophic enzymes into the cytoplasm and subsequent activation of apoptotic pathways.[2][3] This lysosomal-dependent cell death pathway offers a promising therapeutic strategy, particularly for cancers that have developed resistance to traditional treatments.[4]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate lysosomal-dependent cell death. Detailed protocols for key in vitro experiments are provided, along with data presentation guidelines and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: this compound-Induced Lysosomal-Dependent Cell Death
This compound's journey to inducing cell death begins with its ability to readily cross the plasma membrane due to its lipophilic nature at physiological pH.[1] Once inside the cell, this compound exhibits a unique tropism for the acidic environment of lysosomes.[1][3]
Here's a step-by-step breakdown of its mechanism:
-
Lysosomal Accumulation: In the acidic lumen of the lysosome (pH ~4.5-5.0), this compound becomes protonated and trapped, leading to its accumulation within this organelle.[1]
-
Copper Complexation and Redox Cycling: Inside the lysosome, this compound chelates transition metals, particularly copper (Cu²⁺), forming a redox-active this compound-copper complex.[1][3] This complex then participates in redox cycling reactions, leading to the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals.[1][5]
-
Lysosomal Membrane Permeabilization (LMP): The surge in intra-lysosomal ROS inflicts oxidative damage upon the lysosomal membrane, leading to its permeabilization.[1][2] This critical event, known as LMP, marks the point of no return.
-
Release of Lysosomal Hydrolases: LMP results in the leakage of the lysosome's potent hydrolytic enzymes, most notably cathepsins, into the cytosol.[1][4]
-
Initiation of Apoptosis: Once in the cytosol, cathepsins cleave the pro-apoptotic protein Bid to its truncated form, tBid.[1] tBid then translocates to the mitochondria, where it promotes the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP).[1] This, in turn, triggers the release of cytochrome c and the activation of the caspase cascade, culminating in apoptotic cell death.[6]
This cascade of events highlights the central role of the lysosome as the initiator of the death signal in response to this compound.
Data Presentation
The following tables summarize the cytotoxic effects of this compound across various cancer cell lines, providing a reference for designing experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | 72 | ~100[7] |
| U87 | Glioma | 24-72 | <100[6] |
| U251 | Glioma | 24-72 | <100[6] |
| MCF7 | Breast Cancer | 24-72 | >1000[6] |
| HT29 | Colorectal Cancer | 24-72 | >1000[6] |
| NB4 | Promyelocytic Leukemia | Not Specified | Induces G1/S arrest at 500-2500[6] |
| KBV1 (+Pgp) | Cervical Cancer | 24 | ~25[4] |
| KB31 (-Pgp) | Cervical Cancer | 24 | ~50[4] |
Table 2: Quantitative Effects of this compound on Cell Viability and Lysosomal Integrity
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect | Quantitative Measurement | Reference |
| SK-N-MC | 5 (as Cu[this compound]) | 3 | Decreased Cell Viability | 28% ± 4% of control | [1] |
| SK-N-MC | 25 (as Cu[this compound]) | 0.5 | Reduced Lysosomal Red Fluorescence (Acridine Orange) | Significant (P < 0.001) reduction | [1] |
| SK-N-MC | 5 (as Cu[this compound]) | 2 | Cleavage of Bid | Significant (P < 0.001) increase | [1] |
| SK-N-MC | 25 (as Cu[this compound]) | 0.5 - 24 | Reduced GSH/GSSG Ratio | 0-7% of control | [1] |
Experimental Protocols
Here are detailed protocols for key experiments to study this compound-induced lysosomal-dependent cell death.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange Staining
This protocol visualizes and quantifies LMP by monitoring the redistribution of the lysosomotropic dye Acridine Orange (AO). In intact lysosomes, AO fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A decrease in red fluorescence indicates LMP.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate (for microscopy) or in a 6-well plate (for flow cytometry). Allow them to adhere overnight.
-
AO Staining: Incubate the cells with 1-5 µg/mL AO in complete medium for 15-30 minutes at 37°C.
-
Washing: Wash the cells three times with PBS to remove excess AO.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 5-25 µM of the Cu[this compound] complex) for a short duration (e.g., 30 minutes to 2 hours).[1] Include a vehicle control.
-
Imaging (Microscopy): Immediately observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Capture images of both control and treated cells.
-
Analysis (Flow Cytometry): Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, measuring the intensity of red fluorescence (e.g., in the FL3 channel). A decrease in red fluorescence intensity in this compound-treated cells compared to control cells indicates LMP.[1]
Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0.5-5 µM) for a specified time (e.g., 24 or 48 hours).[6] Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization method.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This assay quantifies the generation of ROS using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
This compound stock solution
-
Serum-free cell culture medium
-
H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
PBS
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).
-
H2DCFDA Loading: Wash the cells once with PBS and then incubate with 5-10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
This compound Treatment: Add this compound at the desired concentrations (e.g., 5 µM of the Cu[this compound] complex for a 30-minute incubation) in serum-free medium.[1] Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement:
-
Plate Reader: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Kinetic readings can be taken over time.
-
Flow Cytometer: Harvest the cells, resuspend in PBS, and analyze the fluorescence in the FITC channel.
-
-
Data Analysis: Quantify the increase in fluorescence in this compound-treated cells relative to the control, which corresponds to the level of intracellular ROS.
Protocol 5: Detection of Cathepsin D Redistribution by Immunofluorescence
This protocol visualizes the release of cathepsin D from the lysosome into the cytosol.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Cells grown on coverslips
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against Cathepsin D
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound (e.g., 25 µM of the Cu[this compound] complex for 30 minutes).[1]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-cathepsin D antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. In control cells, cathepsin D will show a punctate lysosomal staining pattern. In this compound-treated cells, a more diffuse cytosolic staining will be observed, indicating its release from lysosomes.[1]
Mandatory Visualizations
Caption: this compound Signaling Pathway for Lysosomal-Dependent Cell Death.
Caption: General Experimental Workflow for Studying this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dp44mT Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo assessment of Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT), a potent anti-cancer agent. The protocols outlined below are designed to evaluate its efficacy in preclinical animal models, focusing on tumor growth inhibition and anti-metastatic potential.
Introduction
This compound is a novel iron chelator that exhibits significant anti-tumor activity across a range of cancers, including neuroblastoma, osteosarcoma, breast cancer, and glioma.[1][2][3][4] Its primary mechanism of action involves the chelation of intracellular iron and copper, leading to the formation of redox-active metal complexes.[5][6] The copper-Dp44mT complex, in particular, accumulates in lysosomes, generating reactive oxygen species (ROS) that induce lysosomal membrane permeabilization and subsequently trigger apoptosis.[5][7] this compound has also been shown to modulate several key signaling pathways implicated in cancer progression, such as the AMPK-mTORC1 axis, RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling, and the inhibition of topoisomerase IIα.[2][3][6][8]
Key Signaling Pathways Modulated by this compound
This compound-Induced Lysosomal Apoptotic Pathway
Caption: this compound accumulates in lysosomes, forms a redox-active copper complex, induces ROS-mediated lysosomal membrane permeabilization, and initiates apoptosis.
This compound and the AMPK-mTORC1 Signaling Pathway
Caption: this compound activates the LKB1-AMPK pathway, leading to mTORC1 inhibition and subsequent effects on protein synthesis, fatty acid synthesis, and autophagy.[6]
Experimental Protocols
1. Animal Models and Tumor Xenografts
The in vivo efficacy of this compound can be assessed using various cancer cell line xenograft models in immunocompromised mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Lines: Human osteosarcoma (143B), breast cancer (MDA-MB-231), neuroblastoma (SK-N-LP), and glioma (LN229, GSC-42) cell lines are suitable for establishing xenografts.[1][2][3][4]
-
Animal Husbandry: Mice (6-8 weeks old) should be housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures must be performed in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation:
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
For orthotopic models, such as neuroblastoma, inject cells into the adrenal gland.[4] For metastasis studies, intravenous injection via the tail vein can be performed.[1]
-
Experimental Workflow for In Vivo Efficacy Assessment
Caption: A generalized workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.
2. This compound Administration
-
Preparation: this compound can be dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and corn oil or a solution of 10% DMSO, 40% polyethylene glycol 300, and 50% sterile water. The final concentration should be prepared to deliver the desired dose in a volume of approximately 100 µL per 20 g mouse.
-
Dosing Regimen: A common dosing regimen for this compound is 0.4 mg/kg administered intraperitoneally (i.p.) daily or on alternating days.[1] The optimal dose and schedule may vary depending on the tumor model and should be determined in preliminary studies.
-
Control Group: The control group should receive the vehicle solution following the same administration schedule as the treatment group.
3. Efficacy Assessment
-
Tumor Growth:
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
At the end of the study, excise the tumors and measure their wet weight.
-
-
Metastasis:
-
For metastasis models, harvest the lungs at the end of the study.
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin.
-
Count the number of visible metastatic nodules on the lung surface.
-
For microscopic analysis, embed the lungs in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
-
Survival: Monitor the mice for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and record the date of death or euthanasia due to tumor burden or morbidity.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Primary Tumor Growth
| Treatment Group | Number of Mice (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Mean Final Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 102.5 ± 15.3 | 1543.8 ± 210.7 | 1.6 ± 0.2 | - |
| This compound (0.4 mg/kg) | 10 | 101.9 ± 14.8 | 582.1 ± 98.4 | 0.6 ± 0.1 | 62.3 |
Table 2: Effect of this compound on Metastasis
| Treatment Group | Number of Mice (n) | Mean Number of Lung Nodules ± SD |
| Vehicle Control | 10 | 45.6 ± 8.2 |
| This compound (0.4 mg/kg) | 10 | 12.3 ± 3.5 |
Protocols for Mechanistic Studies
1. Immunohistochemistry (IHC) for Apoptosis Markers
-
Tissue Preparation: Fix harvested tumors in 10% neutral buffered formalin for 24 hours and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum (e.g., 5% goat serum in PBS).
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of apoptosis (e.g., cleaved Caspase-3, Bax) and proliferation (e.g., Ki-67) overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Analysis: Quantify the staining intensity and the percentage of positive cells using image analysis software.
2. Western Blotting for Signaling Pathway Proteins
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against proteins in the relevant signaling pathways (e.g., phosphorylated AMPK, total AMPK, phosphorylated mTOR, total mTOR, Bcl-2, Bax) overnight at 4°C.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Table 3: Summary of In Vivo Effects of this compound on Molecular Markers
| Marker | Method | Expected Change with this compound |
| Cleaved Caspase-3 | IHC, Western Blot | Increase |
| Bax | IHC, Western Blot | Increase |
| Bcl-2 | IHC, Western Blot | Decrease |
| p-AMPK | Western Blot | Increase |
| p-mTOR | Western Blot | Decrease |
| Ki-67 | IHC | Decrease |
These application notes and protocols provide a framework for the preclinical evaluation of this compound. Researchers should adapt these methodologies to their specific cancer models and experimental objectives. Rigorous experimental design and data analysis are crucial for accurately assessing the therapeutic potential of this promising anti-cancer agent.
References
- 1. The iron chelator this compound suppresses osteosarcoma’s proliferation, invasion and migration: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Dp44mT instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dp44mT.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an iron chelator with selective anticancer activity[1]. Its primary mechanism involves chelating iron and copper, which leads to the generation of reactive oxygen species (ROS)[2][3]. This process induces cellular stress and apoptosis. A key aspect of its action is the accumulation in lysosomes, where it forms a redox-active copper complex. This complex disrupts the lysosomal membrane, triggering the apoptotic pathway[2][4][5]. Additionally, this compound has been shown to inhibit topoisomerase IIα and modulate various signaling pathways[1][6][7].
Q2: How should I prepare and store this compound solutions?
A2: this compound is highly lipophilic[1]. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO)[8]. This stock solution should then be diluted to the final working concentration in the desired aqueous medium or cell culture medium. The final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced artifacts[8]. For storage, it is advisable to keep the DMSO stock solution at -20°C or -80°C and protect it from light to prevent photodegradation[9].
Q3: Is this compound stable in aqueous solutions?
A3: this compound is considered a highly stable compound in cell culture media[8]. However, it is susceptible to photodegradation, a process that can be mitigated by the formation of metal complexes, for instance with zinc or copper[9]. It also undergoes metabolic N-demethylation in vivo to form Dp4mT, a less active metabolite[8]. Therefore, for consistent results, it is crucial to handle this compound solutions with care, protecting them from prolonged exposure to light.
Q4: What is the role of copper in the activity of this compound?
A4: Copper plays a critical role in the anticancer activity of this compound. The formation of a copper-Dp44mT complex is essential for its potent cytotoxicity[4]. This complex is redox-active and accumulates in lysosomes, leading to lysosomal membrane permeabilization and subsequent cell death[2][4]. The presence of biologically available copper can significantly enhance the toxicity of this compound[10][11].
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffer or media. | - Low aqueous solubility of this compound.- High final concentration of this compound.- pH of the aqueous solution. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still biocompatible (typically ≤ 0.1%)[8].- Prepare fresh dilutions from a concentrated DMSO stock solution just before use.- Consider the pH of your buffer, as this compound's charge and solubility can be pH-dependent. It gets trapped in acidic environments like lysosomes[5]. |
| Inconsistent or lower-than-expected activity of this compound. | - Degradation of this compound due to light exposure.- In vivo metabolic degradation to the less active Dp4mT.- Insufficient levels of bioavailable copper in the experimental system. | - Protect this compound stock solutions and experimental setups from light[9].- For in vivo studies, be aware of the rapid demethylation and consider the pharmacokinetic profile of the compound[8].- Ensure the cell culture medium or buffer contains appropriate levels of copper, as the formation of the Cu[this compound] complex is crucial for its activity[4]. |
| High background toxicity or off-target effects. | - Toxicity of the DMSO solvent at high concentrations.- Formation of toxic photodegradation products. | - Perform a vehicle control experiment with the same final concentration of DMSO to assess its contribution to toxicity.- Minimize light exposure during all experimental steps to prevent the formation of cytotoxic photodegradation products[9]. |
| Variability in results between experiments. | - Inconsistent preparation of this compound solutions.- Differences in light exposure between experiments.- Fluctuations in the concentration of metal ions (e.g., copper, iron) in the media. | - Standardize the protocol for preparing and handling this compound solutions.- Maintain consistent light conditions for all experiments.- Use a consistent source and batch of cell culture medium to minimize variations in metal ion concentrations. |
Experimental Protocols
Preparation of this compound Working Solution (for in vitro cell culture)
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final working concentration. Ensure the final DMSO concentration does not exceed 0.1%[8].
-
Vortex the working solution gently to ensure homogeneity before adding it to the cells.
Signaling Pathways and Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows related to this compound.
Figure 1: Simplified mechanism of action of this compound in cancer cells.
Figure 2: Troubleshooting workflow for this compound instability and activity issues.
Figure 3: this compound-mediated regulation of the AMPK-mTORC1-TFEB signaling pathway.[6]
References
- 1. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-tumor agent, this compound, promotes nuclear translocation of TFEB via inhibition of the AMPK-mTORC1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an iron chelator, suppresses growth and induces apoptosis via RORA-mediated NDRG2-IL6/JAK2/STAT3 signaling in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemical activity of the thiosemicarbazone this compound and its complexes with copper(ii) and zinc(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (this compound) as a metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dp44mT dosage for maximum anti-tumor effect with minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT) to achieve maximum anti-tumor efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound exhibits a multi-faceted mechanism of action. Primarily, it functions as a potent iron chelator, depriving cancer cells of iron, which is essential for proliferation and DNA synthesis.[1][2] This leads to a G1/S phase cell cycle arrest.[2][3] Additionally, this compound selectively inhibits topoisomerase IIα, an enzyme critical for DNA replication, leading to DNA damage and apoptosis in cancer cells.[1][2]
Q2: How does this compound form complexes with other metals, and how does this affect its activity?
A2: this compound readily forms complexes with both iron (Fe) and copper (Cu). The resulting metal-Dp44mT complexes are redox-active, generating reactive oxygen species (ROS) that induce significant cellular stress.[4][5] The copper-Dp44mT complex, in particular, is highly cytotoxic.[5][6] This complex becomes trapped and accumulates in the acidic environment of lysosomes, leading to lysosomal membrane permeabilization, release of cathepsins into the cytosol, and subsequent induction of apoptosis.[5]
Q3: What are the known toxicities associated with this compound?
A3: The primary dose-limiting toxicity observed with this compound is cardiotoxicity, which has been noted at high, non-optimal intravenous doses in preclinical models.[4][7] It is also known to be toxic when administered orally.[4][7] However, at effective anti-tumor doses administered intravenously, studies have shown insignificant changes in hematological and biochemical indices, suggesting low intrinsic toxicity to healthy tissues when dosed appropriately.[8]
Q4: Is this compound effective against multidrug-resistant (MDR) cancer cells?
A4: Yes, this compound has shown efficacy in overcoming multidrug resistance. It is a substrate for the P-glycoprotein (Pgp) drug pump, which is often overexpressed in MDR cells. Instead of being expelled from the cell, Pgp transports this compound into lysosomes. This targeted accumulation enhances its lysosomal disruption activity, leading to increased cytotoxicity in resistant cells.
Q5: What is a typical starting dose for an in vivo mouse xenograft study?
A5: Based on published preclinical studies, a starting dose for intravenous administration in a mouse xenograft model could be in the range of 0.5 mg/kg/day to 2.0 mg/kg/day, administered 5 days a week. One study on oral squamous cell carcinoma xenografts showed that a dose of 0.5 mg/kg/day (IV) resulted in a 63.81% reduction in tumor size with no significant effect on mouse body weight.[9] It is critical to perform a pilot dose-escalation study to determine the optimal dose for your specific tumor model and mouse strain.
Troubleshooting Guide
| Problem Encountered | Potential Cause | Suggested Solution |
| High Toxicity / Weight Loss in Animal Models | Dose is too high for the specific animal model or strain. | Reduce the dose by 25-50% and monitor animals closely for signs of toxicity (weight loss, lethargy, ruffled fur). Ensure the formulation is properly solubilized and delivered. Cardiotoxicity has been observed at high, non-optimal doses.[4][7] |
| Oral administration was used. | This compound has demonstrated marked toxicity when given orally.[4][7] Switch to an intravenous (IV) or intraperitoneal (IP) route of administration. | |
| Lack of Significant Anti-Tumor Effect | Dose is too low. | Gradually escalate the dose. A dose of 0.5 mg/kg/day has shown efficacy, but the optimal dose is model-dependent.[9] Consider increasing the frequency of administration if tolerated. |
| Poor pharmacokinetics. | This compound has a relatively short half-life in vivo (T1/2 = 1.7 h in rats) due to rapid metabolism.[4] Ensure the dosing schedule is frequent enough (e.g., daily) to maintain therapeutic concentrations. | |
| Tumor model is inherently resistant. | Confirm the in vitro sensitivity of your cell line to this compound using a cytotoxicity assay (e.g., MTT). Ensure the tumor expresses the molecular targets of this compound. | |
| Inconsistent Results Between In Vitro and In Vivo Experiments | Differences in drug metabolism. | This compound is rapidly metabolized in vivo, which can decrease its anti-cancer activity, a phenomenon not observed in vitro.[4] Higher in vivo doses may be required to achieve the effective concentrations seen in vitro. |
| Presence of copper in media vs. in vivo. | The cytotoxicity of this compound is significantly enhanced by the presence of copper.[5][6] The concentration of biologically available copper may differ between cell culture medium and the in vivo tumor microenvironment, affecting efficacy. |
Data Summary Tables
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (Concentration) | Incubation Time | Reference |
| MDA-MB-231 | Breast Cancer | ~100 nM (GI50) | 72 h | [2] |
| HL-60 | Leukemia | 2 nM (IC50) | 72 h | [4] |
| MCF-7 | Breast Cancer | 9 nM (IC50) | 72 h | [4] |
| HCT116 | Colon Cancer | 6 nM (IC50) | 72 h | [4] |
| U87 / U251 | Glioma | <100 nM (IC50) | 24-72 h | [10] |
| HT29 | Colorectal Cancer | >1 µM (IC50) | 24-72 h | [10] |
| 143B | Osteosarcoma | 10-20 µM (Significant Inhibition) | 24-72 h |
Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values can vary based on the specific assay conditions and cell line characteristics.
Table 2: Preclinical In Vivo Dosing and Outcomes for this compound
| Animal Model | Tumor Type | Dose & Route | Key Efficacy Outcome | Observed Toxicity | Reference |
| Nude Mice | Oral Squamous (SAS cells) | 0.5 mg/kg/day, IV (5 days/week) | 63.81% reduction in tumor size after 17 days. | No significant influence on body weight. | [9] |
| Wistar Rats | (Pharmacokinetic study) | 2 mg/kg, IV (single dose) | N/A (PK study) | Not specified in this study. | [4] |
| Nude Mice | Lung, Melanoma, Neuroepithelioma | "Low-dose" (not specified) | Tumor growth inhibition. | No systemic iron depletion, no changes in organ weights or serum biochemical parameters. | [2] |
Visualizations: Pathways and Workflows
Caption: this compound's multi-pronged mechanism of action in cancer cells.
Caption: Experimental workflow for in vivo dose optimization of this compound.
Caption: Balancing this compound dosage to achieve the optimal therapeutic window.
Key Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀) or growth by 50% (GI₅₀).
Materials:
-
Human cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (a reference wavelength of 630 nm can be used to reduce background).
-
Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Plot the percentage of cell viability versus the log of this compound concentration. Use non-linear regression to calculate the IC₅₀/GI₅₀ value.
Protocol: In Vivo Subcutaneous Xenograft Tumor Growth Inhibition Study
This protocol outlines a typical study to evaluate the anti-tumor efficacy of this compound in a mouse model.[1][3][11]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice, 6-8 weeks old)
-
Human cancer cells for implantation
-
Complete culture medium and PBS or HBSS
-
(Optional) Matrigel
-
This compound formulation for intravenous (IV) injection
-
Anesthesia (e.g., ketamine/xylazine or isoflurane)
-
Sterile syringes and needles (e.g., 25-27G)
-
Digital calipers
-
Animal scale
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash with sterile PBS or HBSS, and resuspend the cells in PBS/HBSS at a concentration of 10-50 x 10⁶ cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take-rate. Keep cells on ice until injection.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Treatment: When average tumor volume reaches a predetermined size (e.g., 70-150 mm³), randomly assign mice into treatment groups (e.g., Vehicle control, this compound 0.5 mg/kg, this compound 1.0 mg/kg).
-
Drug Administration: Administer this compound or vehicle via the predetermined route (typically IV for this compound) and schedule (e.g., daily, 5 days per week).
-
Monitoring: Throughout the study, monitor tumor volume and the body weight of the mice 2-3 times per week. Observe animals daily for any signs of toxicity (e.g., changes in posture, activity, or grooming).
-
Endpoint: Continue treatment for a defined period (e.g., 17-21 days) or until tumors in the control group reach a maximum allowed size. At the study endpoint, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
-
Data Analysis: Plot the mean tumor volume and mean body weight for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.
References
- 1. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 2. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (this compound) as a metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The redox-active, anti-cancer drug this compound inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The iron chelator this compound inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Dp44mT Cardiotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the iron chelator Dp44mT in animal models. The information provided is intended to help address specific issues that may be encountered during experimentation, particularly concerning its cardiac effects.
Frequently Asked Questions (FAQs)
Q1: Is this compound a suitable agent to mitigate doxorubicin-induced cardiotoxicity?
A1: No, current research indicates that this compound is unlikely to be an effective cardioprotectant against doxorubicin-induced toxicity.[1][2] In fact, studies in spontaneously hypertensive rats have shown that this compound failed to mitigate the cardiac damage caused by doxorubicin.[1][2] In some cases, this compound has been observed to synergistically increase doxorubicin-induced damage in cardiac myocytes.[3]
Q2: Can this compound itself induce cardiotoxicity?
A2: Yes, this compound has been shown to induce cardiotoxicity, particularly at high, non-optimal intravenous doses.[4] While it may exhibit low intrinsic toxicity to healthy tissues at therapeutic doses for its anti-cancer effects, dose-limiting toxicity, including cardiotoxicity, has been reported.[3][4]
Q3: What is the proposed mechanism of this compound-induced cardiotoxicity?
A3: The precise mechanism of this compound-induced cardiotoxicity is not fully elucidated, but it is thought to be distinct from its anti-cancer mechanism. While its anti-tumor activity is partly mediated by the generation of reactive oxygen species (ROS) through the formation of redox-active copper and iron complexes that accumulate in lysosomes, this same activity could be detrimental to cardiac cells.[5][6] The metabolite of this compound, Dp4mT, was found to be relatively non-toxic to cardiac myoblasts, suggesting the parent compound is responsible for the cardiotoxic effects.[7]
Q4: Are there alternative compounds to this compound with a better cardiac safety profile?
A4: Yes, second-generation di-2-pyridylketone thiosemicarbazones, such as DpC (di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone), have been developed.[8] These analogues have shown potent anti-tumor activity without inducing the cardiotoxicity observed with this compound at high doses.[8]
Q5: What is the role of iron chelation in the cardiotoxicity of this compound?
A5: While this compound is a potent iron chelator, this property does not confer cardioprotection against doxorubicin.[1][2] The mechanism of doxorubicin-induced cardiotoxicity is complex and involves iron-mediated ROS production, particularly within the mitochondria.[9] The failure of some iron chelators to be cardioprotective may relate to their inability to access the specific subcellular iron pools that contribute to doxorubicin's toxicity.[9]
Troubleshooting Guides
Issue 1: Increased cardiac markers or adverse cardiac events observed with this compound administration.
-
Possible Cause: this compound itself can be cardiotoxic at high doses.[4] The dose being used may be in a toxic range for the specific animal model.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) and to identify a therapeutic window where anti-tumor efficacy is observed without significant cardiotoxicity.
-
Monitor Cardiac Biomarkers: Routinely measure cardiac troponin T or I levels in the serum, as these are sensitive indicators of cardiac injury.[1]
-
Histopathological Analysis: Perform histopathological examination of heart tissue to look for signs of damage, such as cardiomyocyte vacuolation, inflammation, or fibrosis.
-
Consider Alternative Compounds: If cardiotoxicity remains a concern, consider evaluating second-generation thiosemicarbazones like DpC, which have been reported to have a better safety profile.[8]
-
Issue 2: Failure to observe cardioprotection when co-administering this compound with doxorubicin.
-
Possible Cause: this compound does not protect against doxorubicin-induced cardiotoxicity.[1][2] The experimental hypothesis may be based on an incorrect assumption.
-
Troubleshooting Steps:
-
Review Existing Literature: Re-evaluate the primary literature, which consistently shows a lack of cardioprotective effect of this compound against doxorubicin.[1][2][3]
-
Positive Control: Ensure the use of a validated cardioprotective agent like Dexrazoxane (Drz) as a positive control in your experiments to confirm the validity of your cardiotoxicity model.[1][2]
-
Re-evaluate Experimental Aims: Re-design the experiment to investigate the synergistic toxicity or other interactions between this compound and doxorubicin, rather than focusing on cardioprotection.
-
Data Summary Tables
Table 1: Effects of this compound on Doxorubicin-Induced Cardiotoxicity in Spontaneously Hypertensive Rats
| Treatment Group | Cardiac Troponin T (cTnT) Levels | Myocardial Lesion Score | Reference |
| Control | Low | Minimal | [1] |
| Doxorubicin (Dox) | Significantly Elevated | Severe | [1] |
| This compound | Low | Minimal | [1] |
| Dox + this compound | Significantly Elevated (similar to Dox alone) | Severe | [1] |
| Dox + Dexrazoxane (Drz) | Significantly Reduced (compared to Dox alone) | Mild | [1] |
Table 2: Cytotoxicity of this compound and its Metabolite in Cardiac Myoblasts
| Compound | Cell Line | Cytotoxicity (IC50) | Reference |
| This compound | H9c2 cardiac myoblasts | Potentially toxic at higher concentrations | [7] |
| Dp4mT (metabolite) | H9c2 cardiac myoblasts | Relatively non-toxic | [7] |
Experimental Protocols
Protocol 1: Assessment of Cardiotoxicity in a Rat Model
-
Animal Model: Spontaneously Hypertensive Rats (SHR), which are more sensitive to doxorubicin-induced cardiotoxicity.[1]
-
Drug Administration:
-
Doxorubicin: Administered as an acute toxic dose (e.g., intraperitoneally).
-
This compound: Administered alone or in combination with doxorubicin. Dosing should be based on prior dose-finding studies.
-
Dexrazoxane: Used as a positive control for cardioprotection, administered prior to doxorubicin.
-
-
Monitoring:
-
Serum Biomarkers: Collect blood at baseline and at specified time points post-treatment to measure cardiac troponin T (cTnT).
-
Histopathology: At the end of the study, euthanize animals and collect heart tissue. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for morphological assessment.
-
Apoptosis: Perform TUNEL staining on heart tissue sections to quantify apoptosis.
-
Protocol 2: In Vitro Assessment of Cardioprotection
-
Cell Line: H9c2 rat cardiomyocytes.[1]
-
Treatment:
-
Incubate H9c2 cells with doxorubicin alone or in combination with this compound or dexrazoxane for a specified period (e.g., 24-48 hours).
-
-
Assays:
-
Cell Viability: Measure cell viability using assays such as MTT or LDH release assay to quantify cytotoxicity.
-
DNA Damage: Assess DNA damage using methods like the comet assay.
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using fluorescent probes like DCFDA.
-
Visualizations
Caption: Proposed mechanism of this compound and Doxorubicin-induced cardiotoxicity.
Caption: Workflow for assessing this compound cardiotoxicity in an animal model.
References
- 1. The iron chelator this compound inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The redox-active, anti-cancer drug this compound inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in Dp44mT cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Dp44mT cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent iron chelator; however, its primary cytotoxic mechanism involves the formation of a redox-active copper complex (Cu[this compound]).[1][2] This complex accumulates in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, and subsequent apoptosis.[1][2] The Cu[this compound] complex also generates reactive oxygen species (ROS), leading to oxidative stress and depletion of cellular glutathione (GSH).[1] Additionally, this compound can induce DNA damage by inhibiting topoisomerase IIα.[3]
Q2: Why do I observe different IC50 values for this compound across different cancer cell lines?
A2: The sensitivity of cancer cells to this compound can vary significantly due to several factors:
-
Metal Ion Metabolism: Cancer cells often have higher copper and iron requirements than normal cells, which can influence the formation and activity of the cytotoxic Cu[this compound] complex.[1]
-
Lysosomal Function: Differences in lysosomal pH, enzyme content, and membrane stability can affect the accumulation and lysosomotropic action of this compound.
-
Redox State: The intrinsic levels of antioxidants, such as glutathione (GSH), can modulate the cytotoxic effects of the ROS-generating Cu[this compound] complex.[1]
-
Expression of Drug Targets: Varying expression levels of topoisomerase IIα can also contribute to differential sensitivity.[3]
Q3: Can the presence of serum in my cell culture medium affect the results?
A3: Yes, serum can influence the outcome of this compound cytotoxicity assays. Serum contains metal-binding proteins and antioxidants that can chelate copper and iron or quench reactive oxygen species, potentially reducing the apparent cytotoxicity of this compound. It is crucial to maintain consistent serum concentrations across experiments and consider serum-free conditions for mechanistic studies if feasible.
Q4: How quickly should I expect to see a cytotoxic effect with this compound?
A4: The cytotoxic effects of the pre-formed Cu[this compound] complex are rapid, often observable within a few hours.[1] However, when treating with this compound alone, significant cytotoxicity may only be apparent after 24 hours or longer, as the compound needs to enter the cell and form a complex with intracellular copper.[1] Low concentrations of this compound may induce cell cycle arrest (G1/S phase) rather than immediate apoptosis.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding density.- Edge effects in the microplate.- Uneven distribution of this compound. | - Ensure a single-cell suspension and uniform seeding.- Avoid using the outer wells of the plate or fill them with sterile medium.- Mix the this compound solution thoroughly by pipetting after adding to the wells. |
| Lower than expected cytotoxicity | - Sub-optimal copper availability in the culture medium.- High levels of antioxidants in the cells or medium.- this compound degradation.- Cell line is resistant. | - Supplement the medium with a low, non-toxic concentration of a copper salt (e.g., CuCl₂).- Reduce serum concentration if possible.- Prepare fresh this compound solutions for each experiment from a trusted stock.- Test a range of concentrations and longer incubation times. Consider using a positive control cell line known to be sensitive to this compound. |
| Higher than expected cytotoxicity | - Contamination of cell culture with metal ions.- Synergistic effects with other components in the medium. | - Use high-purity water and reagents for media preparation.- Test the cytotoxicity of the vehicle control (e.g., DMSO) alone. |
| Inconsistent results between experiments | - Variation in cell passage number and health.- Inconsistent incubation times.- Different batches of this compound or other reagents. | - Use cells within a consistent and low passage number range.- Standardize all incubation periods precisely.- Qualify new batches of reagents before use in critical experiments. |
Experimental Protocols
Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Lysosomal Integrity Assay (Acridine Orange Staining)
-
Cell Culture: Grow cells on glass coverslips or in a clear-bottomed plate.
-
Treatment: Treat the cells with this compound or Cu[this compound] for the desired time.
-
Staining: Incubate the cells with acridine orange (e.g., 5 µg/mL) for 15-30 minutes.
-
Washing: Wash the cells with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. Healthy cells will show bright red fluorescence in the lysosomes, while cells with compromised lysosomes will exhibit a diffuse green cytoplasmic fluorescence.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Dp44mT Treatment Schedules for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational anticancer agent Dp44mT. The information is intended to assist in the refinement of treatment schedules for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in long-term in vivo studies?
A1: Based on published xenograft studies in mice, a starting intravenous dose of 0.1 to 0.2 mg/kg administered for five consecutive days per week has been reported.[1] However, it is crucial to perform dose-finding studies for your specific animal model and tumor type to determine the optimal therapeutic window that balances efficacy and toxicity.
Q2: What is the known pharmacokinetic profile of this compound?
A2: In rats, this compound has a short plasma half-life of approximately 1.7 hours following intravenous administration.[2] It is metabolized in vivo via demethylation to a less active compound.[2] This rapid clearance should be a key consideration when designing dosing schedules to maintain therapeutic concentrations.
Q3: What are the primary mechanisms of action of this compound?
A3: this compound's anticancer activity is multifactorial. It acts as a potent chelator of iron and copper, forming redox-active complexes that generate reactive oxygen species (ROS).[2][3][4] This leads to lysosomal membrane permeabilization and subsequent apoptosis.[3][4] this compound has also been shown to induce apoptosis through modulation of the mTOR signaling pathway.[5] Additionally, it can overcome multidrug resistance by utilizing the P-glycoprotein transporter on lysosomes to accumulate within resistant cancer cells.[1]
Q4: What is the main long-term toxicity concern with this compound?
A4: The primary concern with long-term, high-dose administration of this compound is cardiotoxicity, specifically cardiac fibrosis, which has been observed in mice at "high non-optimal doses".[2] However, studies in rats have indicated that this compound as a single agent does not cause significant cardiotoxicity at therapeutic doses.[6][7]
Q5: How can I monitor for potential cardiotoxicity during a long-term study?
A5: Regular monitoring of cardiac function is recommended. In animal models, this can be achieved through non-invasive methods such as electrocardiography (ECG) to detect changes in heart rhythm and intervals, and speckle-tracking echocardiography to assess for early signs of contractile dysfunction.[8][9] Histological analysis of heart tissue at the end of the study can confirm the presence of fibrosis or other pathological changes.[9]
Troubleshooting Guides
Issue 1: Suboptimal Antitumor Efficacy
| Possible Cause | Troubleshooting Step |
| Inadequate Dosing Frequency | Due to the short half-life of this compound (1.7 hours in rats), the dosing interval may be too long to maintain therapeutic drug levels.[2] Consider increasing the dosing frequency (e.g., twice daily) or utilizing a continuous infusion model if feasible. |
| Suboptimal Dose Level | The administered dose may be too low for the specific tumor model. Conduct a dose-escalation study to identify a more effective dose, while carefully monitoring for signs of toxicity. |
| Drug Resistance | While this compound can overcome some forms of resistance, the tumor model may have intrinsic or acquired resistance mechanisms. Investigate the expression of drug transporters like P-glycoprotein in your tumor model.[1] |
Issue 2: Signs of Systemic Toxicity (e.g., weight loss, lethargy)
| Possible Cause | Troubleshooting Step |
| Dose is too High | The current dose may be exceeding the maximum tolerated dose (MTD) for the chosen administration schedule. Reduce the dose or decrease the frequency of administration. |
| Cumulative Toxicity | Toxicity may be developing over time with repeated dosing. Consider introducing "drug holidays" into the treatment schedule (e.g., one week of treatment followed by one week off) to allow for recovery. |
| Off-Target Effects | This compound's metal chelation properties could be affecting normal physiological processes. Monitor complete blood counts and serum chemistry to assess organ function. |
Issue 3: Suspected Cardiotoxicity
| Possible Cause | Troubleshooting Step |
| High Cumulative Dose | "High non-optimal doses" have been associated with cardiac fibrosis.[2] If early signs of cardiac dysfunction are detected through monitoring (ECG, echocardiography), consider reducing the dose or discontinuing treatment in a subset of animals to assess for recovery. |
| Pre-existing Cardiac Conditions | The animal model may have underlying cardiac sensitivities. Ensure that baseline cardiac function is assessed before initiating treatment to identify any pre-existing abnormalities. |
Experimental Protocols & Data
In Vivo Dosing Protocol (Mouse Xenograft Model)
This protocol is adapted from a study investigating this compound in a multidrug-resistant tumor model.[1]
-
Animal Model: BALB/c nu/nu mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment Initiation: Begin treatment when tumors reach a volume of approximately 120 mm³.
-
This compound Formulation: Dissolve this compound in a vehicle of 30% propylene glycol in 0.9% saline.
-
Dosing Regimen: Administer 0.1 or 0.2 mg/kg via tail vein injection for 5 consecutive days per week.
-
Monitoring: Monitor animal health daily, including weight and behavior. Perform comprehensive biochemical and hematological analyses periodically.[1]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single IV Dose of 2 mg/kg) [2]
| Parameter | Value |
| Elimination Half-Life (t½) | 1.7 hours |
| Maximum Concentration (Cmax) | 2.55 µmol/L |
| Metabolism | N-demethylation |
Table 2: In Vivo Dosing Regimen for this compound in a Mouse Xenograft Model [1]
| Parameter | Description |
| Animal Model | BALB/c nu/nu mice |
| Route of Administration | Intravenous (tail vein) |
| Dose | 0.1 or 0.2 mg/kg |
| Frequency | 5 consecutive days/week |
| Vehicle | 30% propylene glycol in 0.9% saline |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. antpublisher.com [antpublisher.com]
- 6. The iron chelator this compound inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-induced cardiotoxicity monitored by ECG in freely moving mice. A new model to test potential protectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strain Analysis in the Assessment of a Mouse Model of Cardiotoxicity due to Chemotherapy: Sample for Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dp44mT and Cisplatin Combination Therapy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the combination therapy of the iron chelator Dp44mT and the chemotherapeutic agent cisplatin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound (Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone) is a potent iron chelator. Its primary anticancer mechanism involves several processes. It binds cellular iron and copper, forming redox-active complexes that generate reactive oxygen species (ROS)[1][2]. This oxidative stress leads to lysosomal membrane permeabilization (LMP), releasing cathepsins into the cytosol, which in turn can trigger the mitochondrial pathway of apoptosis through cleavage of proteins like Bid[1][3]. Additionally, this compound can induce DNA damage and selectively inhibit topoisomerase IIα, leading to a G1/S phase cell cycle arrest in cancer cells[4][5].
Q2: What is the established mechanism of action for cisplatin?
A2: Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming platinum-DNA adducts[6]. These adducts create cross-links within and between DNA strands, which blocks DNA replication and transcription. This triggers the DNA damage response (DDR), and if the damage is too extensive to be repaired, the cell is directed to undergo apoptosis[6][7].
Q3: What is the scientific rationale for combining this compound and cisplatin?
A3: The combination of this compound and cisplatin is rationalized by their distinct but convergent mechanisms of action, which can lead to synergistic anticancer effects. Cisplatin induces DNA damage, while this compound generates high levels of ROS and disrupts lysosomal and mitochondrial function[1][6]. Furthermore, a significant challenge in cisplatin therapy is acquired resistance, which can be due to enhanced DNA repair, increased drug efflux, or detoxification via glutathione[8][9]. This compound can potentially overcome these resistance mechanisms by depleting glutathione through ROS generation and inducing cell death through alternative, non-DNA-damage-centric pathways[1].
Q4: Can this compound overcome cisplatin resistance?
A4: While direct studies on this compound overcoming cisplatin resistance are an active area of research, its known mechanisms suggest a strong potential. Cisplatin resistance is often linked to increased levels of glutathione (GSH), which inactivates the drug[9]. This compound forms redox-active copper complexes that cause marked depletion of GSH[1][3]. By reducing the cell's detoxification capacity, this compound may re-sensitize resistant cells to cisplatin.
Troubleshooting Guide
Q1: I am not observing a synergistic effect between this compound and cisplatin in my cell line. What are the possible reasons?
A1: A lack of synergy can arise from several factors:
-
Suboptimal Concentrations: The concentration range for both drugs is critical. Ensure you have performed dose-response curves for each drug individually to determine their respective IC50 values in your specific cell line. Synergy is often observed at concentrations at or below the IC50.
-
Incorrect Dosing Schedule: The timing of drug administration can significantly impact the outcome. Consider whether sequential (e.g., this compound pre-treatment followed by cisplatin) or simultaneous administration is more effective. This compound's ability to deplete glutathione might be best exploited by pre-treating cells before cisplatin exposure[1].
-
Drug Stability: this compound is a lipophilic compound. Ensure it is fully dissolved in your solvent (e.g., DMSO) and that the final solvent concentration in your cell culture media is non-toxic (typically <0.5%). Prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell-Specific Mechanisms: The cell line's intrinsic resistance mechanisms, metabolic rate, and metal ion transport capabilities can influence the outcome.
Q2: I am observing significant toxicity in my non-cancerous control cell line. How can I improve the therapeutic window?
A2: this compound has been shown to have selective activity against tumor cells compared to normal cells, partly due to the higher iron and copper requirements of cancer cells[1][4]. If you observe high toxicity in normal cells:
-
Titrate this compound Concentration: Reduce the concentration of this compound. Its potent activity means that nanomolar concentrations can be effective against cancer cells while being better tolerated by normal cells[4].
-
Reduce Exposure Time: Shortening the incubation period with the drug combination may reduce toxicity in normal cells while retaining efficacy in more sensitive cancer cells.
-
Assess Selectivity Index: Formally calculate the selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) to quantify the therapeutic window of your combination.
Q3: How can I verify that the observed cell death is occurring through the expected apoptotic pathways?
A3: To confirm the mechanism of cell death, you should perform assays to measure key markers of apoptosis and DNA damage:
-
Western Blotting: Probe for cleavage of Caspase-3 and PARP, which are hallmark indicators of apoptosis. Also, assess the expression of Bcl-2 family proteins (e.g., Bax, Bcl-2, Bid) to confirm the involvement of the mitochondrial pathway[1][5][10].
-
Immunofluorescence: Stain for phosphorylated histone H2A.X (γ-H2AX), a sensitive marker for DNA double-strand breaks, which should be induced by both agents[4][10].
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells.
Quantitative Data
The efficacy of this compound and its synergy with other drugs can be quantified using methods like IC50 determination and Combination Index (CI) calculation.
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | Cell Type | Reported GI50/IC50 (nM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | ~100 | [4] |
| MCF-12A | Healthy Mammary Epithelial | >10,000 | [4] |
| U87 | Human Glioblastoma | <100 | [11] |
| U251 | Human Glioblastoma | <100 | [11] |
| MCF-7 | Human Breast Cancer | 2-9 | [12] |
| HT29 | Human Colorectal Cancer | >1,000 | [11] |
| NB4 | Promyelocytic Leukemia | Induces G1/S arrest at 500-2,500 |[5] |
Note: IC50/GI50 values can vary significantly based on experimental conditions, such as incubation time and assay method.
Table 2: Interpreting Synergy using the Combination Index (CI) The Chou-Talalay method is commonly used to quantify drug interactions. The Combination Index (CI) provides a quantitative measure of synergy, additivity, or antagonism.
| CI Value | Interpretation |
| < 0.9 | Synergism |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Researchers should generate dose-response curves for each drug and the combination at a constant ratio to calculate CI values using appropriate software (e.g., CalcuSyn, CompuSyn).
Key Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment via Sulforhodamine B (SRB) Assay
This protocol determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound, cisplatin, and their combination in culture medium. A common approach for synergy is to combine them at a fixed ratio based on their individual IC50 values (e.g., 1:1, 1:2 ratio of their IC50s).
-
Treatment: Remove the old medium and add the drug-containing medium to the wells. Include wells for "untreated control" and "blank" (medium only). Incubate for the desired period (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Use this data to determine IC50 values and calculate the Combination Index (CI) using appropriate software.
Protocol 2: Western Blotting for Apoptosis Markers
-
Treatment and Lysis: Seed cells in 6-well plates, treat with this compound, cisplatin, and the combination for a specified time (e.g., 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2, γ-H2AX) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Densitometry: Quantify band intensity using software like ImageJ to compare protein expression levels across different treatments.
Protocol 3: Immunofluorescence (IF) for γ-H2AX Foci
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with drugs as required.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with anti-γ-H2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBST.
-
Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBST. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus to assess the level of DNA double-strand breaks.
Mandatory Visualizations
Caption: Combined signaling pathways of this compound and Cisplatin leading to apoptosis.
Caption: Experimental workflow for assessing drug synergy.
Caption: Troubleshooting flowchart for suboptimal synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of cisplatin resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antpublisher.com [antpublisher.com]
- 11. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dp44mT Stability and Storage
This technical support center provides guidance on the proper storage and handling of Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) to minimize degradation and ensure experimental reproducibility.
Troubleshooting Guides
This section addresses common issues encountered during the storage and use of this compound.
Issue 1: Inconsistent or lower than expected efficacy in cellular assays.
-
Question: My this compound solution seems to have lost its potency, leading to inconsistent results in my experiments. What could be the cause?
-
Answer: Degradation of this compound in solution is a likely cause for reduced efficacy. This compound is susceptible to several degradation pathways, particularly in solution. The primary culprits are photodegradation and hydrolysis. It is also important to note that this compound can undergo oxidative desulfuration.[1] To ensure the integrity of your this compound solution, it is crucial to follow recommended storage and handling procedures.
Issue 2: Visible changes in this compound solution (e.g., color change, precipitation).
-
Question: I've noticed a slight color change in my this compound stock solution. Is it still usable?
-
Answer: A visible change in the appearance of your this compound solution, such as a color shift or the formation of a precipitate, is a strong indicator of degradation or solubility issues. Degraded this compound and its byproducts may have different solubility profiles. It is not recommended to use a solution that has visibly changed, as the concentration of the active compound is likely no longer accurate, and the degradation products could have confounding effects on your experiments.
Issue 3: Variability between different batches of this compound.
-
Question: I'm observing different levels of activity between newly prepared this compound solutions and older ones. How can I minimize this variability?
-
Answer: Batch-to-batch variability can be minimized by adhering to strict protocols for solution preparation and storage. Always use fresh, high-purity solvents and prepare stock solutions fresh whenever possible. If storing stock solutions, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles. It is also good practice to qualify each new batch of this compound solid or solution to ensure consistent performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are:
-
Photodegradation: Exposure to light, particularly UV-A light, can induce the formation of an S-centered neutral radical, leading to the breakdown of the molecule.
-
Hydrolysis: this compound can undergo slow chemical hydrolysis, especially in aqueous solutions like cell culture media.[2]
-
Oxidative Desulfuration: The thiosemicarbazone moiety of this compound can be oxidized, leading to the formation of semicarbazone derivatives.[1]
Q2: How should I store solid this compound?
A2: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or -80°C for long-term stability. Studies have shown no significant decomposition when stored at -80°C for up to 7 days.[2]
Q3: What is the best solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.[2]
Q4: How should I store this compound stock solutions?
A4: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Short-term storage at 10°C for up to 24 hours in an autosampler has been shown to result in no significant decomposition.[2]
Q5: Can I store this compound in aqueous solutions like PBS or cell culture media?
A5: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis.[2] this compound exhibits slow chemical hydrolysis in cell culture media.[2] It is best to dilute the this compound stock solution into aqueous buffers or media immediately before use.
Q6: How can I protect this compound from photodegradation?
A6: To prevent photodegradation, always store solid this compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Perform all experimental manipulations involving this compound with minimal light exposure. Interestingly, the formation of metal complexes, for instance with zinc or copper, has been shown to enhance the photostability of this compound.
Data Presentation
Table 1: Summary of this compound Storage Conditions and Stability
| Form | Storage Temperature | Solvent | Duration | Stability | Reference |
| Solid | -80°C | N/A | Up to 7 days | No significant decomposition | [2] |
| Solution | 10°C | Autosampler compatible solvent | 24 hours | No significant decomposition | [2] |
| Solution | 37°C | Cell Culture Media | Extended periods | Slow chemical hydrolysis | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber) tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Immediately before adding to the cell culture, dilute the stock solution to the final working concentration in pre-warmed cell culture medium.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
-
Gently mix the medium containing this compound before adding it to the cells.
-
Discard any unused portion of the diluted solution. Do not store and re-use diluted aqueous solutions of this compound.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Dp44mT Clinical Translation Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dp44mT.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anticancer activity?
A1: this compound exhibits a multi-faceted mechanism of action. Primarily, it functions as a potent chelator of iron (Fe) and copper (Cu).[1][2] Upon entering cancer cells, this compound binds with intracellular copper to form a redox-active complex (Cu[this compound]). This complex accumulates in lysosomes, the cell's acidic recycling centers.[1] The redox activity of Cu[this compound] generates reactive oxygen species (ROS), leading to lysosomal membrane permeabilization (LMP).[1][3] This disruption releases lysosomal enzymes into the cytosol, triggering a cascade of events including cleavage of the pro-apoptotic protein Bid, leading to apoptosis (programmed cell death).[1][2] Additionally, this compound has been shown to selectively inhibit the enzyme topoisomerase IIα, causing DNA damage and cell cycle arrest, further contributing to its cytotoxicity in cancer cells.[4][5]
Q2: Why do I observe variable cytotoxicity with this compound across different cancer cell lines?
A2: The variability in this compound's cytotoxicity is often linked to the differential expression of P-glycoprotein (Pgp) and the intracellular availability of copper. This compound is a substrate for the Pgp drug pump, which is often located in the lysosomal membrane of multidrug-resistant (MDR) cancer cells.[6] Pgp actively transports this compound into the lysosome, leading to higher concentrations and enhanced lysosomal damage in Pgp-expressing cells.[6] Furthermore, the potent anticancer activity of this compound is critically dependent on binding with copper to form redox-active complexes.[1][7] Cancer cells are known to have higher copper requirements than normal cells, but the specific intracellular copper levels can vary between cell lines, thus influencing the efficacy of this compound.[1][7]
Q3: What are the known toxicities associated with this compound in preclinical models?
A3: The primary toxicity of concern observed in preclinical studies is cardiotoxicity, particularly at high, non-optimal doses.[8][9] However, this compound as a single agent at therapeutic doses shows low intrinsic toxicity to healthy tissues and does not cause significant changes in hematological or biochemical indices in rats.[10] It is important to note that this compound failed to protect against doxorubicin-induced cardiotoxicity, unlike the clinically approved chelator Dexrazoxane.[10] Due to these side effects, better-tolerated second-generation thiosemicarbazones, such as DpC, have been developed.[8][9]
Q4: How does this compound affect cell cycle progression?
A4: this compound typically induces a G1/S phase cell cycle arrest at nanomolar to low micromolar concentrations.[4][11] This is a characteristic effect of iron chelators, as iron is essential for the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis in the S phase.[4] This G1/S arrest is distinct from classic topoisomerase II inhibitors like doxorubicin, which typically cause a G2/M arrest.[4]
Q5: Can this compound overcome multidrug resistance (MDR) in cancer cells?
A5: Yes, this compound has demonstrated the ability to overcome MDR. This is due to a unique mechanism where it "hijacks" the P-glycoprotein (Pgp) drug pump. Instead of being expelled from the cell, Pgp transports this compound into the lysosomes of resistant cells.[6] This targeted accumulation enhances its cytotoxic effect specifically in MDR cells by promoting lysosomal membrane permeabilization.[6] This offers a significant advantage over conventional chemotherapeutics that are often ineffective against MDR tumors.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values for this compound in the same cell line. | 1. Variation in intracellular copper/iron levels between passages. 2. This compound instability or degradation in media. 3. Photochemical degradation of this compound. | 1. Use cells within a consistent, low passage number. Ensure consistent culture media and serum source. Consider measuring basal intracellular metal levels. 2. Prepare fresh this compound stock solutions in DMSO for each experiment. Although generally stable, avoid prolonged storage of diluted solutions in aqueous media.[9] 3. Protect this compound solutions and treated cells from direct, prolonged exposure to light, as UVA exposure can induce photochemical reactions.[12] |
| Lower-than-expected cytotoxicity. | 1. Low expression of P-glycoprotein (Pgp) in the target cell line. 2. Low intracellular bioavailability of copper. 3. Presence of antioxidants in the culture medium or from cellular response. | 1. Verify Pgp expression levels via Western blot or flow cytometry. Test this compound in a known Pgp-expressing MDR cell line as a positive control.[6] 2. Co-incubate with a non-toxic copper source to potentially enhance this compound's activity. Note that this can also increase toxicity.[7] 3. Avoid media supplemented with high levels of antioxidants. Test for ROS generation to confirm the mechanism. Co-treatment with the glutathione precursor N-acetylcysteine (NAC) can be used as a control, as it has been shown to prevent lysosomal damage and attenuate cytotoxicity.[1][2] |
| This compound treatment does not induce G1/S arrest. | 1. This compound concentration is too high, leading to rapid apoptosis and masking of cell cycle effects. 2. The cell line used has a dysregulated G1/S checkpoint. | 1. Perform a dose-response and time-course experiment. Use lower concentrations (e.g., in the nanomolar range) and earlier time points (e.g., 24h) to observe cell cycle arrest before widespread cell death.[4] 2. Check the p53 and Rb status of your cell line. This compound can induce G1/S arrest in a p53-independent manner, but other checkpoint alterations could affect the outcome.[4] |
| Difficulty replicating in vivo efficacy data. | 1. Poor bioavailability due to rapid metabolism. 2. Inappropriate dosing or administration route. | 1. This compound undergoes rapid in vivo N-demethylation to a less active metabolite, Dp4mT, resulting in a short elimination half-life.[9] Consider this rapid clearance when designing dosing schedules. 2. Review published preclinical studies for effective dosing regimens and routes (e.g., intravenous). Oral administration has been associated with marked toxicity.[8][9] For new models, a pharmacokinetic study may be necessary. |
Data Presentation
Table 1: Comparative Antiproliferative Activity (IC50) of this compound and its Metabolite Dp4mT
| Cell Line | Cell Type | This compound IC50 (μM) | Dp4mT IC50 (μM) |
| HL-60 | Promyelocytic Leukemia | 0.002 | 0.250 |
| MCF-7 | Breast Cancer | 0.009 | 1.7 |
| HCT116 | Colon Cancer | 0.008 | 4.1 |
| H9c2 | Rat Cardiac Myoblasts | 0.124 | > 10 |
| 3T3 | Mouse Fibroblasts | 0.157 | > 10 |
| Data summarized from a 72-hour incubation study.[9] |
Table 2: Comparative Pharmacokinetic Parameters of this compound and DpC in Rats
| Parameter | This compound | DpC (Second-Gen Analog) |
| Elimination Half-Life (t½β) | 1.7 h | 10.7 h |
| Clearance | 23-fold higher than DpC | - |
| Total AUC (Dose-Corrected) | 28-fold lower than DpC | - |
| AUC: Area Under the Curve. Data indicates significantly faster elimination and lower drug exposure for this compound compared to DpC.[9] |
Experimental Protocols
1. Sulforhodamine B (SRB) Growth Inhibition Assay
This protocol is used to measure the antiproliferative activity of this compound.
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., from 1 nM to 100 μM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently discard the media. Fix the cells by adding 100 μL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 μL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Quantification: Dissolve the bound stain by adding 100 μL of 10 mM Tris base solution (pH 10.5) to each well. Read the absorbance on a plate reader at 510 nm.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration causing 50% growth inhibition) value.[4]
2. Iron Mobilization Assay using ⁵⁹Fe
This protocol assesses the ability of this compound to chelate and remove iron from cells.
-
Cell Labeling: Plate cells (e.g., MCF-7) and allow them to attach. Label the cells by incubating them with ⁵⁹Fe-transferrin (Tf) in serum-free media for 3 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold buffer to remove extracellular ⁵⁹Fe-Tf.
-
Chelator Treatment: Add fresh media containing this compound at the desired concentration (e.g., 25 µM) or control medium. Incubate for a set time course (e.g., up to 4 hours) at 37°C.
-
Sample Collection: At each time point, collect the supernatant (containing mobilized ⁵⁹Fe) and lyse the cells with a lysis buffer (e.g., 1 M NaOH).
-
Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a gamma counter.
-
Analysis: Calculate the percentage of ⁵⁹Fe mobilization as: (cpm in supernatant / (cpm in supernatant + cpm in cell lysate)) x 100.[9]
Visualizations
Signaling Pathways & Mechanisms
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The iron chelator this compound causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (this compound) as a metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The redox-active, anti-cancer drug this compound inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The iron chelator this compound inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical activity of the thiosemicarbazone this compound and its complexes with copper(ii) and zinc(ii) ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Selectivity of Dp44mT for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the selectivity of the anti-cancer agent Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) for cancer cells over normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for the selectivity of this compound towards cancer cells?
A1: The selectivity of this compound for cancer cells is primarily attributed to their distinct metabolic characteristics compared to normal cells. Cancer cells have a heightened demand for iron and copper to sustain their rapid proliferation, angiogenesis, and metastatic processes.[1] this compound, as a potent iron and copper chelator, exploits this dependency. It forms redox-active complexes with these metals, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[1] Furthermore, cancer cells often exhibit altered lysosomal function, making them more susceptible to agents like this compound that target lysosomes.[1]
Q2: How does this compound target lysosomes, and why is this important for its selectivity?
A2: this compound is a lipophilic molecule that can readily cross cellular membranes. Due to its ionization properties, it becomes protonated and trapped within the acidic environment of lysosomes (pH ~5).[1] Inside the lysosomes, this compound binds to copper, forming a redox-active Cu[this compound] complex. This complex disrupts lysosomal membrane integrity, leading to the release of cathepsins and other hydrolytic enzymes into the cytosol, ultimately triggering apoptosis.[1] This lysosomal targeting is a key aspect of its selectivity, as cancer cells can have more active lysosomes and may be more reliant on lysosomal processes for metal metabolism.[1]
Q3: Can the selectivity of this compound be compromised by its interaction with P-glycoprotein (Pgp)?
A3: Interestingly, in multidrug-resistant (MDR) cancer cells that overexpress P-glycoprotein (Pgp), the selectivity of this compound can be enhanced. This compound is a substrate for the Pgp drug pump, which is often localized to the lysosomal membrane in cancer cells.[2] This leads to increased transport and accumulation of this compound within the lysosomes of Pgp-expressing cells, potentiating its lysosomal-disrupting activity and resulting in enhanced cytotoxicity specifically in these resistant cells.[2]
Q4: What are the known molecular targets of this compound beyond metal chelation?
A4: Besides its primary role as a metal chelator, this compound has been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair.[3] This dual mechanism of iron chelation and topoisomerase IIα inhibition contributes to its potent anti-cancer activity.[3] this compound has also been reported to modulate various signaling pathways, including the mTOR, MAPK, and PI3K pathways, and to upregulate the expression of the metastasis suppressor protein N-myc downstream-regulated gene 1 (NDRG1).[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High toxicity in normal/control cell lines | - High concentration of this compound used. - Extended incubation time. - Sensitivity of the specific normal cell line. | - Perform a dose-response curve to determine the optimal concentration with the best therapeutic window. - Reduce the incubation time. - Use a less sensitive normal cell line for comparison if possible. |
| Inconsistent IC50 values across experiments | - Variation in cell seeding density. - Inconsistent this compound stock solution stability. - Differences in incubation conditions (e.g., CO2, temperature, humidity). | - Ensure consistent cell seeding density for all experiments. - Prepare fresh this compound stock solutions regularly and store them protected from light. - Maintain and monitor consistent incubator conditions. |
| Precipitation of this compound in culture medium | - this compound has limited aqueous solubility. - High concentration of this compound. | - Dissolve this compound in a suitable solvent like DMSO before diluting it in the culture medium. - Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). - Avoid using excessively high concentrations of this compound. |
| No significant difference in toxicity between cancer and normal cells | - The chosen cancer cell line may not have a high dependency on iron or copper. - The normal cell line may have a relatively high metabolic rate. | - Select a cancer cell line known to have high expression of transferrin receptor 1 (TfR1). - Use quiescent or slowly dividing normal cells as a control. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and non-cancer cell lines, demonstrating its selectivity.
| Cell Line | Cell Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | ~100 | [6] |
| MCF-12A | Healthy Mammary Epithelial | >10,000 | [6] |
| HL-60 | Promyelocytic Leukemia | 2 - 9 | [1] |
| MCF-7 | Breast Cancer | 2 - 9 | [1] |
| HCT116 | Colorectal Carcinoma | 2 - 9 | [1] |
| H9c2 | Myoblasts (non-cancer) | 124 ± 49 | [1] |
| 3T3 | Fibroblasts (non-cancer) | 157 ± 51 | [1] |
Key Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer and normal cells.
Materials:
-
This compound
-
Cancer and normal cell lines
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100-150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Assessment of DNA Damage (Comet Assay)
This protocol is for detecting DNA strand breaks induced by this compound.
Materials:
-
This compound-treated and control cells
-
Microscope slides
-
Low melting point agarose (LMPA) and normal melting point agarose (NMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., ethidium bromide or SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and pipette onto a slide pre-coated with NMPA.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Gently remove the slides, wash with neutralizing buffer, and stain with a DNA-binding dye.
-
Visualize and score the comets using a fluorescence microscope and appropriate software. The length and intensity of the comet tail are indicative of the extent of DNA damage.[6][7]
Lysosomal Membrane Permeability Assay (Acridine Orange Staining)
This protocol assesses the disruption of lysosomal integrity by this compound.
Materials:
-
This compound-treated and control cells
-
Acridine Orange (AO) staining solution (5 µg/mL in PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with AO staining solution for 15 minutes at 37°C.
-
Wash the cells with PBS to remove excess stain.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: In healthy cells, AO accumulates in lysosomes and fluoresces bright red, while the cytoplasm and nucleus show faint green fluorescence. Disruption of the lysosomal membrane leads to the leakage of AO into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.
-
Flow Cytometry: Quantify the shift in fluorescence from the red (e.g., FL3 channel) to the green (e.g., FL1 channel) channel.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis, primarily initiated by lysosomal membrane permeabilization and ROS generation.
Caption: this compound-induced apoptosis pathway.
Experimental Workflow for Assessing this compound Selectivity
This diagram outlines a typical experimental workflow to evaluate the selectivity of this compound.
Caption: Workflow for this compound selectivity assessment.
References
- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 21stcenturypathology.com [21stcenturypathology.com]
Technical Support Center: Dp44mT Therapeutic Development
Welcome to the technical support center for Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance the therapeutic index of this compound in preclinical studies.
Section 1: Frequently Asked Questions (FAQs) - Understanding this compound's Therapeutic Index
Q1: What is the therapeutic index and why is it a primary concern for this compound?
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A major challenge in the clinical development of this compound is its associated toxicities, particularly cardiotoxicity, which has been observed at high, non-optimal intravenous doses.[1][2] Additionally, this compound exhibits marked toxicity when administered orally and undergoes rapid metabolism in vivo, which can limit its therapeutic window.[1][3] Therefore, strategies to improve its TI are critical for its clinical translation.
Q2: What is the dual mechanism of action for this compound's anti-cancer activity?
This compound exerts its potent anti-cancer effects through a dual mechanism:
-
Metal Chelation and Redox Cycling: As a lipophilic molecule, this compound readily crosses cellular membranes and chelates essential metal ions, particularly iron (Fe) and copper (Cu).[4] The resulting metal-Dp44mT complexes, especially the copper complex, are redox-active.[4][5] These complexes accumulate in the lysosomes, where they generate reactive oxygen species (ROS), leading to lysosomal membrane permeabilization (LMP), release of cathepsins, and subsequent apoptotic cell death.[4][6]
-
Topoisomerase IIα Inhibition: Independent of its iron chelation activity, this compound can also act as a poison for the DNA topoisomerase IIα (top2α) enzyme.[7] This inhibition prevents the re-ligation of DNA strands, leading to DNA double-strand breaks and cytotoxicity in cancer cells.[7]
Q3: What are the primary factors limiting the therapeutic index of this compound in vivo?
The main limiting factors are its pharmacokinetic profile and dose-dependent toxicity:
-
Rapid Metabolism: In vivo, this compound undergoes rapid demethylation to its metabolite, Dp4mT.[3] This metabolite exhibits significantly lower anti-cancer activity, and the parent compound is eliminated quickly, with a terminal half-life (T₁/₂) of approximately 1.7 hours in rats.[3] This necessitates higher or more frequent dosing, which can exacerbate toxicity.
-
Cardiotoxicity: High, non-optimal intravenous doses of this compound have been shown to induce cardiac fibrosis in animal models, a significant safety concern.[1][2]
-
Oral Toxicity: The compound is markedly toxic when administered via the oral route, limiting its potential for convenient oral dosing regimens.[1]
Section 2: Strategies to Enhance Therapeutic Index
This section details three primary strategies to improve the efficacy and safety profile of this compound: combination therapies, development of next-generation analogs, and advanced drug delivery systems.
Combination Therapies
Combining this compound with other anti-cancer agents can create synergistic effects, allowing for lower, less toxic doses of each drug while achieving a potent therapeutic outcome.
Q4: With which classes of anti-cancer drugs has this compound shown synergistic effects?
This compound has demonstrated synergy with several classes of standard chemotherapeutics. The formation of copper complexes with this compound analogs has been shown to be synergistic with agents like gemcitabine and cisplatin.[8] this compound also enhances the cytotoxicity of doxorubicin and can overcome P-glycoprotein (Pgp)-mediated multidrug resistance.[7][9][10] Studies have also shown synergistic interactions with certain tyrosine kinase inhibitors (TKIs).[11]
Table 1: Summary of Reported Synergistic Combinations with this compound and its Analogs
| Combination Agent | Cancer Type/Model | Observed Effect | Reference |
|---|---|---|---|
| Doxorubicin | Breast Cancer (MDA-MB-231) | Enhanced growth inhibition and cytotoxicity.[7] | [7] |
| Gemcitabine | Lung Cancer | Synergistic activity of this compound analog copper complexes.[8] | [8] |
| Cisplatin | Lung Cancer | Synergistic activity of this compound analog copper complexes.[8] | [8] |
| Tyrosine Kinase Inhibitors (e.g., Sunitinib) | Pediatric Solid Tumors | Synergistic activity in neuroblastoma and other cell lines.[11] |[11] |
Troubleshooting Guide: Combination Therapy Experiments
Issue: Unexpected antagonism or lack of synergy in my combination study.
-
Possible Cause 1: Drug Sequencing. The order of drug administration can be critical. For example, pretreatment with this compound for 1 hour before adding doxorubicin was shown to significantly enhance growth inhibition.[7]
-
Solution: Test different sequencing protocols (e.g., Drug A then B, Drug B then A, simultaneous addition) to determine the optimal schedule for your cell model.
-
-
Possible Cause 2: Drug Ratio. Synergy is often dependent on the concentration ratio of the two agents.
-
Solution: Perform a matrix of dose-response experiments using a range of concentrations for both drugs to identify synergistic ratios. Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
-
-
Possible Cause 3: Cell Line Specificity. The synergistic interaction may be dependent on the specific genetic or molecular background of the cancer cells, such as the expression of P-glycoprotein.[10]
-
Solution: Characterize your cell lines for relevant markers (e.g., Pgp expression). Compare results across multiple cell lines to understand the context-dependency of the interaction.
-
Experimental Protocol: Assessing Synergy with the Combination Index (CI) Method
This protocol outlines a general workflow for determining if the combination of this compound and another agent is synergistic, additive, or antagonistic using the Chou-Talalay method.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Titration: Determine the IC₅₀ (concentration that inhibits 50% of cell growth) for this compound and the combination agent individually. This is typically done over a 72-hour incubation period.
-
Combination Treatment: Treat cells with both drugs simultaneously over a range of concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC₅₀ values (e.g., ratios of 1:1, 1:2, 2:1 relative to their IC₅₀).
-
Viability Assay: After the incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each dose and combination.
-
Use a specialized software (e.g., CompuSyn) to automatically calculate the Combination Index (CI).
-
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
-
-
Caption: Workflow for assessing drug synergy using the Combination Index method.
Development of Second-Generation Analogs
To address the pharmacokinetic and toxicity limitations of this compound, structurally related second-generation analogs have been developed.
Q5: Are there less toxic and more stable alternatives to this compound?
Yes, second-generation thiosemicarbazones, such as Di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), were developed to improve the pharmacological profile.[1][3] DpC demonstrates potent anti-tumor activity but has a significantly improved pharmacokinetic profile and does not induce the cardiotoxicity observed with this compound at high doses.[3][8]
Table 2: Pharmacokinetic Comparison of this compound and DpC in Rats
| Parameter | This compound | DpC | Implication |
|---|---|---|---|
| Terminal Half-Life (T₁/₂) | 1.7 h | 10.7 h | DpC has a 6.3-fold longer half-life, allowing for greater drug exposure.[3] |
| Total Clearance (CL) | 23-fold higher than DpC | Lower | This compound is cleared from the body much more rapidly.[3] |
| Total Exposure (AUC) | 28-fold lower than DpC | Higher | DpC achieves significantly greater systemic exposure at a similar dose.[3] |
| In Vivo Metabolism | Rapid demethylation | More stable | DpC is less susceptible to the rapid metabolic inactivation seen with this compound.[3] |
Table 3: Comparative In Vitro Cytotoxicity (IC₅₀) of this compound and its Metabolite Dp4mT
| Cell Line | Cell Type | This compound IC₅₀ (nmol·L⁻¹) | Dp4mT IC₅₀ | Conclusion |
|---|---|---|---|---|
| HL-60 | Leukemia | 2 - 9 | Markedly lower activity | Metabolism of this compound to Dp4mT results in a significant loss of cytotoxic potency.[3] |
| MCF-7 | Breast Cancer | 2 - 9 | Markedly lower activity | " |
| HCT116 | Colon Cancer | 2 - 9 | Markedly lower activity | " |
| H9c2 | Non-cancer Myoblasts | 124 ± 49 | - | this compound shows some selectivity for cancer cells over non-cancer cells.[3] |
Caption: Logical progression from this compound to improved 2nd generation analogs.
Drug Delivery Systems
Q6: Can nanoparticle or liposomal formulations enhance the therapeutic index of this compound?
While specific data on this compound formulations is limited in the provided search results, the use of drug delivery systems like liposomes or nanoparticles is a well-established strategy for improving the therapeutic index of chemotherapeutic agents.
-
Theoretical Advantages:
-
Improved Pharmacokinetics: Encapsulation can protect this compound from rapid metabolism, prolonging its circulation half-life and increasing drug exposure (AUC).
-
Reduced Systemic Toxicity: By preventing the free drug from distributing non-specifically to sensitive tissues like the heart, encapsulation can reduce off-target toxicity.
-
Targeted Delivery: Formulations can be engineered with targeting ligands (e.g., antibodies, peptides) to selectively accumulate in tumor tissue, thereby increasing local efficacy and further reducing systemic toxicity (the Enhanced Permeability and Retention, or EPR, effect).
-
Section 3: Experimental Troubleshooting and Key Protocols
Q7: My in vivo this compound study shows high toxicity and lower-than-expected efficacy. What are the likely causes?
-
Troubleshooting Steps:
-
Review Administration Route: Oral administration of this compound is known to be highly toxic.[1] Intravenous (i.v.) injection is the more established route for preclinical efficacy studies.
-
Assess Dose and Schedule: this compound has a narrow therapeutic window. High doses can lead to unacceptable toxicity, including cardiotoxicity.[2] Consider reducing the dose or using a more fractionated dosing schedule.
-
Confirm Drug Stability and Formulation: Ensure the this compound solution is properly formulated and stable. Precipitation of the compound upon injection can lead to inconsistent results and local toxicity.
-
Measure Pharmacokinetics: The rapid clearance of this compound (T₁/₂ ≈ 1.7 h) means that therapeutic concentrations may not be sustained.[3] If possible, perform a pilot PK study in your animal model to measure plasma concentrations of this compound and its less active metabolite, Dp4mT, to correlate drug exposure with efficacy and toxicity.
-
Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for measuring drug-induced cytotoxicity.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach for 24 hours.
-
Drug Treatment: Add this compound at various concentrations (e.g., from 1 nM to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Cell Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read Absorbance: Shake the plate for 5 minutes and read the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
References
- 1. The redox-active, anti-cancer drug this compound inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Complex forming competition and in-vitro toxicity studies on the applicability of di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (this compound) as a metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Dp44mT and Triapine in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two notable anti-cancer thiosemicarbazone compounds: Dp44mT (di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) and Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone). The information presented is supported by experimental data to assist in research and development decisions.
Mechanisms of Action: A Tale of Two Chelators
While both this compound and Triapine are metal chelators, their downstream cytotoxic effects diverge significantly.
This compound: A Multi-pronged Attack
This compound is a potent and selective anti-cancer agent that exerts its cytotoxicity through several mechanisms.[1][2] It acts as a powerful iron chelator, leading to the inhibition of iron-dependent enzymes and inducing a G1/S phase cell cycle arrest.[2][3] A key feature of this compound's action is its interaction with copper. The this compound-copper complex is highly redox-active, leading to the generation of reactive oxygen species (ROS).[1] This process is central to its mechanism, causing significant cellular damage.[1][4]
Furthermore, this compound and its copper complex accumulate in lysosomes.[1] This accumulation disrupts lysosomal membrane integrity, leading to the release of cathepsins into the cytosol and triggering the lysosomal pathway of apoptosis.[1][5] Some studies have also suggested that this compound can induce DNA double-strand breaks and may act as a selective inhibitor of topoisomerase IIα, further contributing to its cell-killing ability.[2] However, other studies have found no evidence to support the inhibition of topoisomerase IIα as a primary mechanism.[6][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticancer thiosemicarbazones this compound and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anticancer thiosemicarbazones this compound and triapine lack inhibitory effects as catalytic inhibitors or poisons of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dp44mT's Anticancer Efficacy: A Comparative Guide for Researchers
An objective analysis of the iron chelator Dp44mT's performance against various cancer models reveals its potent and selective antitumor activity. This guide provides a comprehensive comparison with alternative compounds, supported by experimental data and detailed methodologies, to inform future research and drug development.
The novel iron chelator Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (this compound) has demonstrated significant promise as an anticancer agent. Extensive in vitro and in vivo studies have highlighted its superior efficacy and unique mechanisms of action compared to other iron chelators and conventional chemotherapeutics. This guide synthesizes the available data to offer a clear comparison of this compound's anticancer effects across different laboratory models.
Comparative Efficacy of this compound
This compound exhibits broad-spectrum antitumor activity against a wide range of cancer cell lines, often at nanomolar concentrations.[1] Its potency is significantly greater than that of other iron chelators, such as Desferrioxamine (DFO) and Triapine, and in many cases, surpasses that of the standard chemotherapeutic drug Doxorubicin.[1]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values from various studies underscore the potent cytotoxic effects of this compound across numerous cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 | Comparator IC50 | Source |
| MDA-MB-231 | Breast Cancer | ~100 nmol/L | DFO: >10 µmol/L | [2] |
| Multiple Cell Lines (average of 28) | Various | 0.03 ± 0.01 µM | Triapine: 1.41 ± 0.37 µM | [1] |
| HL-60 | Leukemia | 2 to 9 nmol/L | - | [3][4] |
| MCF-7 | Breast Cancer | 2 to 9 nmol/L | - | [3][4] |
| HCT116 | Colon Cancer | 2 to 9 nmol/L | - | [3][4] |
| SW480 | Colorectal Carcinoma | Dose-dependent apoptosis | - | [5] |
| HT-29 | Colorectal Carcinoma | Dose-dependent apoptosis | - | [5] |
| NB4 | Promyelocytic Leukemia | Induces G1/S arrest at 0.5-2.5 µM | DFO: Less effective | [6][7] |
| A2780 | Ovarian Carcinoma | 0.00125 µM inhibits 50% colony survival | DFO: >20 µM | [1] |
Notably, this compound demonstrates selective toxicity towards cancer cells while showing significantly lower cytotoxicity in normal, non-cancerous cell lines such as human mammary epithelial MCF-12A cells and 3T3 fibroblasts.[2][3][4]
In Vivo Antitumor Activity
Animal studies using xenograft models have corroborated the potent in vivo anticancer activity of this compound. In a study with DMS-53 lung cancer xenografts, this compound at a dose of 0.75 mg/kg per day significantly reduced tumor size compared to the control group.[1] Impressively, this compound exhibited greater antitumor activity at a 16-fold lower dose than Triapine.[1] Furthermore, this compound has shown efficacy in mouse models with both suppressed and normal immune systems.[8] It has also been shown to effectively target chemotherapy-resistant human P-glycoprotein-expressing xenografted tumors in mice.[9]
Mechanistic Insights into this compound's Anticancer Action
The anticancer activity of this compound is multifaceted, stemming from its ability to chelate iron and its subsequent downstream effects on various cellular processes.
Key Mechanisms of Action:
-
Iron Chelation and ROS Generation: this compound's primary mechanism is believed to be its high affinity for iron, leading to the depletion of this essential metal from cancer cells.[1] The resulting this compound-iron complex can also redox cycle, generating reactive oxygen species (ROS) that induce cellular damage.[10] Interestingly, the formation of a redox-active copper complex with this compound has also been shown to be crucial for its potent antitumor activity, leading to lysosomal disruption.[10][11]
-
Cell Cycle Arrest: this compound consistently induces a G1/S phase cell cycle arrest in various cancer cell lines, including breast and leukemia cells.[2][6][7] This is a distinct mechanism compared to topoisomerase inhibitors like doxorubicin, which typically cause a G2/M arrest.[2]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis in cancer cells.[5][6][7] This programmed cell death is mediated through the activation of caspase-3 and a reduction in the mitochondrial trans-membrane potential.[6][7]
-
DNA Damage and Topoisomerase IIα Inhibition: Unlike the iron chelator Desferal, this compound induces DNA double-strand breaks.[2] It also acts as a selective inhibitor of topoisomerase IIα, an enzyme crucial for DNA replication and repair, contributing to its cytotoxic effects.[2]
-
Overcoming Multidrug Resistance: A significant advantage of this compound is its ability to overcome multidrug resistance (MDR).[9] It is transported by the P-glycoprotein (Pgp) drug pump located in lysosomes, leading to its accumulation within these organelles in resistant cells and subsequent lysosomal damage-induced cell death.[9]
-
Modulation of Signaling Pathways: this compound has been shown to inhibit the mTOR signaling pathway in colorectal cancer cells in a dose-dependent manner.[5] It also upregulates the expression of the tumor suppressor gene N-myc Downstream Regulated Gene 1 (NDRG1).[12]
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the anticancer effects of this compound is provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer and non-cancer cell lines are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of this compound, comparator compounds, or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with this compound or control for a defined period.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined.
Clonogenic Assay
-
Cell Seeding: A low density of cells is seeded in culture dishes.
-
Treatment: Cells are exposed to this compound or comparator agents for a specific duration (e.g., 48 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for 10-15 days to form colonies.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The ability of the compound to inhibit colony formation is assessed.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's anticancer effects.
Caption: this compound's multifaceted mechanism of action in cancer cells.
Caption: Workflow for evaluating the anticancer effects of this compound.
References
- 1. pnas.org [pnas.org]
- 2. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antpublisher.com [antpublisher.com]
- 6. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. The redox-active, anti-cancer drug this compound inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative this compound due to a loss or gain of activity of their copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dp44mT: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
A comprehensive guide for researchers and drug development professionals on the potent anti-cancer agent Dp44mT, detailing its effects on a range of cancer cell lines. This guide provides a comparative analysis of its cytotoxicity, delves into its mechanisms of action through key signaling pathways, and offers detailed experimental protocols for replication and further investigation.
The thiosemicarbazone this compound (Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) has emerged as a promising anti-cancer agent with potent and selective activity against various tumor types.[1][2] Its multifaceted mechanism of action, primarily centered around its ability to chelate iron and copper, leads to the generation of reactive oxygen species (ROS), lysosomal membrane permeabilization, and the modulation of critical cellular signaling pathways, ultimately inducing cancer cell death.[1][3] This guide provides a comparative overview of this compound's effects on different cancer cell lines, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Comparative Cytotoxicity of this compound
This compound exhibits potent cytotoxic effects across a broad spectrum of cancer cell lines, often at nanomolar concentrations. Its efficacy is significantly higher compared to the clinically used iron chelator, desferrioxamine (DFO).[4] Notably, this compound displays a degree of selectivity for cancer cells over normal, non-transformed cells.
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Reference |
| HL-60 | Leukemia | 2 ± 0 | 72 | [5] |
| MCF-7 | Breast Cancer | 9 ± 2 | 72 | [5] |
| HCT116 | Colorectal Cancer | 6 ± 1 | 72 | [5] |
| MDA-MB-231 | Breast Cancer | ~100 | 72 | [2] |
| U87 | Glioma | <100 | 24-72 | [6] |
| U251 | Glioma | <100 | 24-72 | [6] |
| SW480 | Colorectal Cancer | Not specified, dose-dependent apoptosis | Not specified | [7] |
| HT-29 | Colorectal Cancer | Not specified, dose-dependent apoptosis | Not specified | [7] |
| SK-N-MC | Neuroepithelioma | Not specified | Not specified | [1] |
| AsPC-1 | Pancreatic Cancer | Not specified | Not specified | |
| Non-Cancer Cell Lines | ||||
| H9c2 | Rat Cardiomyoblasts | 124 ± 49 | 72 | [5] |
| 3T3 | Mouse Fibroblasts | 157 ± 51 | 72 | [5] |
| MCF-12A | Healthy Mammary Epithelial | >10,000 | 72 | [2] |
| MRC-5 | Fetal Lung Fibroblasts | Significantly higher than cancer cells | 72 |
Key Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is intricately linked to its ability to interfere with fundamental signaling pathways that govern cell growth, proliferation, and survival. Two of the most well-documented pathways affected by this compound are the mTOR and AMPK pathways.
Inhibition of the mTOR Pathway
In colorectal cancer cell lines SW480 and HT-29, this compound has been shown to inhibit the phosphorylation of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1][7] This inhibition is a crucial aspect of its pro-apoptotic effects in these cells.[7]
Caption: this compound-mediated inhibition of the mTOR signaling pathway.
Activation of the AMPK Pathway
This compound activates the AMP-activated protein kinase (AMPK) pathway in various tumor cell types.[2][8] AMPK acts as a cellular energy sensor, and its activation by this compound is thought to be a response to the metabolic stress induced by the chelation of essential metal ions.[2] This activation can lead to the inhibition of anabolic pathways and the induction of catabolic processes like autophagy.[8]
Caption: this compound-mediated activation of the AMPK signaling pathway.
Mechanism of Action: Lysosomal Disruption
A critical aspect of this compound's mechanism of action is its ability to target and disrupt lysosomes. This compound, being lipophilic, can readily cross cell membranes.[2] Within the acidic environment of lysosomes, it becomes protonated and trapped. Here, it binds to copper, forming a redox-active complex that generates reactive oxygen species (ROS).[1][3] This leads to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, and subsequent induction of apoptosis.[1]
References
- 1. antpublisher.com [antpublisher.com]
- 2. The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (this compound), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A mechanism for overcoming P-glycoprotein-mediated drug resistance: novel combination therapy that releases stored doxorubicin from lysosomes via lysosomal permeabilization using this compound or DpC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway | Fu | Aging Pathobiology and Therapeutics [antpublisher.com]
- 6. Examining the Anti-Tumor Activity of this compound-Loaded Nanoparticles In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Di-2-pyridylketone 4, 4-dimethyl-3-thiosemicarbazone effectively induces human colorectal carcinoma cell apoptosis via mTOR pathway | Fu | Aging Pathobiology and Therapeutics [antpublisher.com]
- 8. researchgate.net [researchgate.net]
Dp44mT vs. Doxorubicin: A Head-to-Head Comparison in Breast Cancer Models
A comprehensive analysis of two potent anti-cancer agents, detailing their mechanisms of action, efficacy in preclinical models, and synergistic potential.
This guide provides a detailed comparison of Dp44mT (Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone) and doxorubicin, two compounds with significant anti-tumor activity in breast cancer models. While doxorubicin is a long-established chemotherapeutic, this compound represents a novel class of iron chelators with a distinct and potent mechanism of action. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate their relative performance and potential therapeutic applications.
Mechanism of Action: A Tale of Two Pathways
Doxorubicin, an anthracycline antibiotic, primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[][2][3][4][5] This disruption of DNA replication and repair processes ultimately leads to cell cycle arrest and apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), contributing to cellular damage.[2][5]
In contrast, this compound's anti-cancer activity stems from its ability to chelate iron and form redox-active copper complexes.[6] These complexes accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization, the generation of ROS, and subsequent apoptosis.[6][7] A key feature of this compound is its selective inhibition of topoisomerase IIα, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[8][9][10] This dual mechanism of iron chelation and topoisomerase IIα inhibition makes this compound a mechanistically unique anti-cancer agent.[8][9]
Quantitative Comparison of In Vitro Efficacy
Studies in breast cancer cell lines have demonstrated the potent cytotoxic effects of both this compound and doxorubicin. The following tables summarize key quantitative data from these studies.
| Cell Line | Compound | IC50 Value | Assay Type | Reference |
| MDA-MB-231 | This compound | ~10 nM | Sulforhodamine B | [11] |
| MDA-MB-231 | Doxorubicin | ~0.1 µM | Sulforhodamine B | [11] |
| MCF-7 | This compound | Not specified | Not specified | [12] |
| MCF-7 | Doxorubicin | Not specified | Not specified | [12] |
| SUM159 | Doxorubicin | Not specified | Not specified | [13] |
| SUM159 | Pivarubicin* | 1.5 µM | Not specified | [13] |
*Pivarubicin is a doxorubicin analog.
| Cell Line | Treatment | Outcome | Reference |
| MDA-MB-231 | This compound (≥10 nmol/L) | Significant, dose-dependent inhibition of colony formation. | [8] |
| MDA-MB-231 | 10 nmol/L this compound + Doxorubicin | Significantly fewer colonies than either agent alone. | [8] |
| MDA-MB-231 | 10 nmol/L this compound pretreatment + Doxorubicin | Significantly enhanced growth inhibition by doxorubicin. | [8] |
In Vivo Efficacy and Cardiotoxicity
Preclinical in vivo studies have highlighted the anti-tumor efficacy of this compound. Short-term studies with low-dose this compound have shown inhibition of tumor growth in nude mice without significant systemic iron depletion or other toxicities.[8] In contrast, doxorubicin is known for its dose-limiting cardiotoxicity, a significant clinical challenge.[2][14]
One study in spontaneously hypertensive rats investigated the potential of this compound to mitigate doxorubicin-induced cardiotoxicity. While this compound itself did not show significant cardiotoxicity, it failed to protect against the cardiac damage caused by doxorubicin.[14][15] Another study using an orthotopic mouse model of triple-negative breast cancer found that pivarubicin, a doxorubicin analog, was more effective than doxorubicin at inhibiting tumor growth and even caused tumor regression, without detectable histological damage to cardiomyocytes.[13]
Synergistic Potential: A Promising Combination
A key finding from multiple studies is the synergistic effect of combining this compound and doxorubicin. Pre-treatment of breast cancer cells with low concentrations of this compound significantly enhances the cytotoxicity and DNA-damaging effects of doxorubicin.[8][9][10] This combination has been shown to completely inhibit the clonogenic growth of MDA-MB-231 cells.[8] The proposed mechanism for this synergy involves this compound overcoming P-glycoprotein-mediated drug resistance by inducing lysosomal membrane permeabilization, which releases doxorubicin that has been trapped within the lysosomes of resistant cells.[16]
Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B)
-
Breast cancer cells (e.g., MDA-MB-231) and healthy mammary epithelial cells (e.g., MCF-12A) are seeded in 96-well plates.[11]
-
Cells are incubated with increasing concentrations of this compound, doxorubicin, or other iron chelators for 72 hours.[11]
-
After incubation, cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B dye.
-
The bound dye is solubilized, and the absorbance is measured to determine cell proliferation relative to control cells.[11]
Colony Formation Assay
-
MDA-MB-231 cells are seeded at a low density in 6-well plates.[11]
-
Cells are pre-incubated with this compound for 1 hour, followed by exposure to doxorubicin for 24 hours.[11]
-
The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 7 days to allow for colony formation.[11]
-
Colonies are fixed and stained with crystal violet, and the number of colonies is counted.
Cell Cycle Analysis
-
Breast cancer cells are treated with this compound, doxorubicin, or a combination of both for a specified period.
-
Cells are harvested, fixed in ethanol, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the signaling pathways of this compound and doxorubicin, as well as a typical experimental workflow for evaluating their combined effect.
Caption: Mechanism of action of this compound in breast cancer cells.
Caption: Mechanism of action of Doxorubicin in breast cancer cells.
Caption: Experimental workflow for combination therapy evaluation.
Conclusion
This compound presents a compelling profile as a potent and selective anti-cancer agent for breast cancer. Its unique dual mechanism of action, targeting both iron metabolism and topoisomerase IIα, distinguishes it from traditional chemotherapeutics like doxorubicin. While doxorubicin remains a cornerstone of breast cancer treatment, its clinical utility is often limited by cardiotoxicity. The synergistic interaction between this compound and doxorubicin, particularly in overcoming drug resistance, suggests a promising therapeutic strategy that could enhance efficacy while potentially allowing for lower, less toxic doses of doxorubicin. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with existing anti-cancer drugs.
References
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Iron Chelator this compound Causes DNA Damage and Selective Inhibition of Topoisomerase IIα in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The iron chelator this compound causes DNA damage and selective inhibition of topoisomerase IIalpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pivarubicin Is More Effective Than Doxorubicin Against Triple-Negative Breast Cancer In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The iron chelator this compound inhibits the proliferation of cancer cells but fails to protect from doxorubicin-induced cardiotoxicity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A mechanism for overcoming P-glycoprotein-mediated drug resistance: novel combination therapy that releases stored doxorubicin from lysosomes via lysosomal permeabilization using this compound or DpC - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Lysosomal-Targeting Mechanism of Dp44mT: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel anti-cancer agent, di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT), has garnered significant attention for its potent and selective anti-tumor activity. A critical aspect of its mechanism of action is its ability to target lysosomes, the cell's recycling and degradation centers. This guide provides a comprehensive comparison of this compound's lysosomal-targeting mechanism with other iron chelators, supported by experimental data, detailed protocols, and visual representations of the key pathways involved.
Mechanism of Lysosomal Sequestration and Action
This compound's efficacy is intrinsically linked to its unique physicochemical properties that facilitate its accumulation within lysosomes. At physiological pH, this compound is lipophilic, allowing it to readily cross cellular membranes. However, upon entering the acidic milieu of the lysosome (pH ~5), it becomes protonated and positively charged. This charge alteration traps this compound within the organelle, leading to its significant accumulation[1][2].
Once inside the lysosome, this compound chelates intralysosomal copper, forming a redox-active complex, Cu[this compound][1][3]. This complex is pivotal to its cytotoxic effects, as it catalyzes the generation of reactive oxygen species (ROS). The subsequent oxidative stress induces lysosomal membrane permeabilization (LMP), a catastrophic event for the cell[1][3]. LMP leads to the release of hydrolytic enzymes, such as cathepsins, from the lysosomal lumen into the cytosol. Cytosolic cathepsins can then trigger a cascade of events leading to apoptotic cell death, including the cleavage of the pro-apoptotic protein Bid[1][3].
A noteworthy aspect of this compound's mechanism is its ability to overcome multidrug resistance (MDR) in cancer cells. In MDR cells, the drug efflux pump P-glycoprotein (Pgp) is often overexpressed on the plasma membrane. Interestingly, Pgp is also found on the lysosomal membrane, where it can actively transport this compound into the lysosome. This "hijacking" of the Pgp pump potentiates the lysosomal accumulation of this compound, thereby enhancing its cytotoxicity in resistant cancer cells[4][5][6][7].
Comparative Performance with Other Iron Chelators
This compound has demonstrated superior anti-cancer activity compared to other well-known iron chelators, such as Desferrioxamine (DFO) and Triapine.
| Feature | This compound | Desferrioxamine (DFO) | Triapine |
| Primary Metal Target for Cytotoxicity | Copper (forms redox-active complex)[1][3] | Iron | Iron |
| Lysosomal Targeting | Yes (pH-dependent trapping and Pgp-mediated transport)[1][4] | No significant lysosomal targeting reported | Limited information on specific lysosomal targeting |
| Mechanism of Cell Death | Lysosomal membrane permeabilization-induced apoptosis[1][3] | Primarily cell cycle arrest and apoptosis via iron depletion[8][9] | Inhibition of ribonucleotide reductase |
| Potency | High (nanomolar to low micromolar IC50)[8][10] | Low (requires high micromolar concentrations)[11] | Moderate |
| Overcoming Multidrug Resistance | Yes (via hijacking of lysosomal Pgp)[4][5][6] | No | No |
A second-generation analogue of this compound, di-2-pyridylketone-4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), has been developed to address some of the toxicities associated with this compound, such as cardiotoxicity, while retaining potent anti-cancer activity[10][12].
Experimental Validation Protocols
The lysosomal-targeting mechanism of this compound has been validated through a series of key experiments. Below are the detailed methodologies for these assays.
Assessment of Lysosomal Membrane Permeability (LMP) using Acridine Orange Staining
Principle: Acridine Orange (AO) is a lysosomotropic fluorescent dye that emits red fluorescence when concentrated in intact acidic lysosomes and green fluorescence when diffuse in the cytoplasm and nucleus. Disruption of the lysosomal membrane leads to a decrease in red fluorescence and an increase in green fluorescence.
Protocol:
-
Seed cells in a suitable culture plate and allow them to adhere overnight.
-
Treat cells with this compound or control compounds for the desired time.
-
In the final 30 minutes of incubation, add Acridine Orange to the culture medium to a final concentration of 5 µg/mL.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the cells using fluorescence microscopy or flow cytometry. A shift from red to green fluorescence indicates LMP.
Visualization of Lysosomal Localization using LysoTracker Dyes
Principle: LysoTracker dyes are fluorescent acidotropic probes that selectively accumulate in acidic organelles like lysosomes in live cells.
Protocol:
-
Seed cells on glass coverslips in a culture plate.
-
Treat cells with this compound or control compounds.
-
During the last 30-60 minutes of treatment, add a LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at a final concentration of 50-100 nM.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (optional, depending on the experiment).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Co-localization of a fluorescently labeled this compound analogue with the LysoTracker signal would confirm lysosomal accumulation.
Monitoring Cathepsin D Redistribution
Principle: Upon LMP, lysosomal proteases like Cathepsin D are released into the cytosol. This redistribution can be visualized by immunofluorescence.
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against Cathepsin D.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using fluorescence microscopy. A diffuse cytosolic staining pattern of Cathepsin D in treated cells, compared to a punctate lysosomal pattern in control cells, indicates LMP.
Subcellular Fractionation
Principle: This technique separates cellular components, allowing for the quantification of this compound or its copper complex in the lysosomal fraction.
Protocol:
-
Treat cells with radiolabeled (e.g., ⁶⁴Cu) this compound.
-
Harvest the cells and homogenize them in an isotonic buffer.
-
Perform differential centrifugation to separate the nuclear, mitochondrial/lysosomal, and cytosolic fractions.
-
Further purify the lysosomal fraction using a density gradient centrifugation.
-
Measure the radioactivity in each fraction to determine the subcellular distribution of the ⁶⁴Cu-Dp44mT complex. An enrichment of radioactivity in the lysosomal fraction validates lysosomal targeting.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental procedures discussed.
Caption: this compound's lysosomal-targeting and apoptosis-inducing pathway.
Caption: "Hijacking" of lysosomal P-glycoprotein by this compound in MDR cells.
Caption: Experimental workflow for validating this compound-induced LMP.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of metal-chelating compound this compound is mediated by formation of a redox-active copper complex that accumulates in lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) overcomes multidrug resistance by a novel mechanism involving the hijacking of lysosomal P-glycoprotein (Pgp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting lysosomes by design: novel N -acridine thiosemicarbazones that enable direct detection of intracellular drug localization and overcome P-gly ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04339A [pubs.rsc.org]
- 8. Antitumor activity and mechanism of action of the iron chelator, this compound, against leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Iron Chelators this compound and DFO Inhibit TGF-β-induced Epithelial-Mesenchymal Transition via Up-Regulation of N-Myc Downstream-regulated Gene 1 (NDRG1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [research-repository.griffith.edu.au]
A Comparative Analysis of Oral Versus Intravenous Administration of Dp44mT Analogues for Cancer Therapy
This guide provides a comparative analysis of the pharmacokinetic profiles and anti-tumor efficacy of the first-generation thiosemicarbazone, Dp44mT, and its second-generation analogue, DpC, focusing on the disparate outcomes of oral and intravenous administration routes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (this compound) is a potent iron chelator that has demonstrated significant anti-tumor and anti-metastatic activity.[1] Its mechanism of action involves the chelation of essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS), inhibition of DNA synthesis, and the induction of apoptotic and autophagic pathways.[1][2][3][4] Despite its promising preclinical activity, the development of this compound has been hampered by toxicity issues, particularly when administered orally.[1][5] This led to the development of second-generation analogues, such as di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), designed to improve the pharmacological profile.[1] This guide compares the performance of this compound via intravenous administration with its analogue DpC, which has shown efficacy through both oral and intravenous routes.
Comparative Pharmacokinetics and Efficacy
A critical distinction between this compound and its analogue DpC lies in their pharmacokinetic properties and viability for different administration routes. While this compound has shown efficacy when administered intravenously, it is reported to be toxic via the oral route.[1][5] In stark contrast, DpC is effective and well-tolerated through both intravenous and oral administration, highlighting a significant advancement in the development of this class of compounds.[1][6]
Pharmacokinetic Data (Intravenous Administration)
The following tables summarize the key pharmacokinetic parameters of this compound and DpC following intravenous administration in Wistar rats.
Table 1: Non-Compartmental Analysis of this compound and DpC Pharmacokinetics [1]
| Parameter | This compound | DpC |
| Dose (mg/kg) | 2 | 2 |
| Cmax (μmol/L) | 2.55 | - |
| T1/2 (h) | 1.7 | 10.7 |
| AUC/dose | 0.24 ± 0.036 | 6.57 ± 2.83 |
| Cmax/dose | 0.54 ± 0.19 | 0.98 ± 0.16 |
Table 2: Bayesian Estimates of this compound and DpC Pharmacokinetic Parameters [1]
| Parameter | This compound | DpC |
| Dose (mg/kg) | 2 | 2 |
| Cmax (μmol/L) | 3.75 ± 1.32 | 5.56 ± 0.90 |
| Tmax (h) | 0.07 | 0.07 |
Data presented as mean ± S.D.
The data clearly indicates that this compound is rapidly eliminated from the plasma, with a half-life of only 1.7 hours.[1] Conversely, DpC exhibits a significantly longer half-life of 10.7 hours, suggesting a more sustained exposure.[1]
Experimental Methodologies
In Vivo Pharmacokinetic Studies
Animals: Male Wistar rats were used for the pharmacokinetic studies.[1]
Drug Administration:
-
Intravenous (IV): this compound and DpC were dissolved in a vehicle (e.g., 30% propylene glycol in 0.9% saline) and administered as a single intravenous dose of 2 mg/kg.[1][7]
Blood Sampling:
-
Blood samples were collected at various time points post-administration (e.g., 4 minutes, and up to 6 hours for this compound) through cannulation.[1]
Sample Analysis:
-
Plasma concentrations of the compounds and their metabolites were determined using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[1]
Data Analysis:
-
Pharmacokinetic parameters were calculated using non-compartmental analysis.[1]
In Vivo Anti-Tumor Efficacy Studies
Animal Models:
-
Human tumor xenograft models in nude mice are commonly used. For example, an orthotopic SK-N-LP/Luciferase xenograft model for neuroblastoma.[8]
Treatment Protocol:
-
Once tumors reached a specified volume (e.g., 120 mm³), mice were randomized into treatment and control groups.[7]
-
Intravenous (IV): this compound was administered intravenously at doses such as 0.1 or 0.2 mg/kg for 5 consecutive days per week.[7] DpC has been administered intravenously at 4 mg/kg/day.[8]
-
The control group received the vehicle alone.[7]
Efficacy Assessment:
-
Tumor growth was monitored regularly.
-
At the end of the study, tumors were excised for further analysis, such as H&E staining and western blotting, to assess apoptosis and other relevant biomarkers.[8]
Signaling Pathways and Experimental Workflow
The anti-cancer activity of this compound and its analogues is mediated through a complex interplay of cellular pathways, primarily initiated by their ability to chelate iron and copper.
Caption: Signaling pathways affected by this compound analogues.
The experimental workflow for evaluating these compounds typically follows a logical progression from in vitro characterization to in vivo validation.
Caption: General experimental workflow for this compound analogue evaluation.
Discussion and Conclusion
The comparative data reveals marked pharmacological differences between this compound and its second-generation analogue, DpC. The primary limitation of this compound is its toxicity when administered orally, restricting its clinical potential to intravenous application.[1][5] Furthermore, intravenous this compound is characterized by rapid in vivo demethylation and a short half-life, which may limit its therapeutic window.[1] High, non-optimal intravenous doses of this compound have also been associated with cardiac fibrosis.[1][9]
In contrast, DpC demonstrates a significantly improved pharmacological profile. Its efficacy following both oral and intravenous administration, coupled with a much longer elimination half-life, suggests more favorable pharmacokinetics for clinical application.[1][6] Moreover, DpC does not appear to induce the cardiotoxicity observed with this compound, indicating a better safety profile.[1][6]
References
- 1. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. antpublisher.com [antpublisher.com]
- 4. The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The redox-active, anti-cancer drug this compound inhibits T-cell activation and CD25 through a copper-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (this compound) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential transmetallation of complexes of the anti-cancer thiosemicarbazone, Dp4e4mT: effects on anti-proliferative efficacy, redox activity, oxy-myoglobin and oxy-hemoglobin oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
